Protopine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNVDSJZGYDVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130-86-9 (Parent) | |
| Record name | Protopine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70210654 | |
| Record name | Protopine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Protopine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6894 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN 143 PARTS WATER @ 13 °C, SOL IN ALC | |
| Record name | PROTOPINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PRISMS FROM ALC | |
CAS No. |
6164-47-2 | |
| Record name | Bis[1,3]benzodioxolo[4,5-c:5′,6′-g]azecin-13(5H)-one, 4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protopine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | protopine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Protopine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protopine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96481YJ70G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROTOPINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Protopine hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Protopine (B1679745) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine is a benzylisoquinoline alkaloid found in various plant species, notably within the Papaveraceae and Fumariaceae families, such as opium poppy (Papaver somniferum) and Corydalis tubers.[1][2] As a pharmacologically active compound, protopine and its hydrochloride salt have garnered significant scientific interest for their diverse biological activities.[3] These activities span anti-inflammatory, anticancer, neuroprotective, and cardiovascular effects, suggesting a complex mechanism of action involving multiple molecular targets and signaling pathways.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of protopine hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades.
Core Mechanisms of Action
This compound exerts its pleiotropic effects by modulating several key cellular processes. Its primary mechanisms can be categorized into anti-inflammatory, anticancer, neuropharmacological, and cardiovascular actions.
Anti-inflammatory Activity
Protopine demonstrates potent anti-inflammatory effects by intervening in crucial inflammatory signaling pathways.[3][5]
-
Inhibition of MAPK and NF-κB Signaling: Protopine has been shown to suppress the inflammatory response triggered by agents like lipopolysaccharide (LPS) and carrageenan.[5] It achieves this by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK.[4][5] This upstream inhibition prevents the degradation of IκBα, the inhibitory subunit of Nuclear Factor-kappa B (NF-κB).[5][6] Consequently, the nuclear translocation and activation of NF-κB are blocked, leading to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4][5] It also attenuates the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]
-
Modulation of NLRP3 Inflammasome: Protopine can alleviate intestinal epithelial cell injury by retarding the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune response.[7] By inhibiting the NLRP3 and NF-κB signaling pathways, protopine reduces inflammation and oxidative stress in the intestinal epithelium.[7]
Anticancer Activity
Protopine exhibits significant antitumor activity against various cancer cell lines, including liver, prostate, and breast cancer, through multiple mechanisms.[3][8]
-
Induction of Apoptosis via ROS/PI3K/Akt Pathway: In liver carcinoma cells, protopine induces the generation of reactive oxygen species (ROS).[2][8] This increase in ROS acts as an upstream regulator that inhibits the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation.[2][8] Inhibition of this pathway leads to the activation of the intrinsic (mitochondrial) apoptosis pathway, characterized by an increase in the expression of caspase-9 and caspase-3 and a decrease in the levels of anti-apoptotic proteins like Bcl-2.[2][8]
-
Microtubule Stabilization and Mitotic Arrest: In hormone-refractory prostate cancer cells, protopine functions as a novel microtubule-stabilizing agent.[4][9] By promoting tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest in the mitotic (M) phase.[9][10] This mitotic arrest subsequently triggers apoptosis by increasing the activity of the Cdk1/cyclin B1 complex and modulating the Bcl-2 family of proteins, including the phosphorylation of Bcl-2 and downregulation of Mcl-1.[4][9]
Neuropharmacological Effects
Protopine interacts with several targets in the central nervous system, underpinning its potential for treating neurodegenerative diseases and mood disorders.
-
Acetylcholinesterase (AChE) Inhibition: Protopine is a specific, reversible, and competitive inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[2][3] This activity increases acetylcholine levels in the synaptic cleft, which may be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[3]
-
Inhibition of Serotonin (B10506) and Noradrenaline Transporters: Protopine inhibits the serotonin transporter (SERT) and the noradrenaline transporter (NET).[2][11] The inhibition of these transporters increases the synaptic availability of serotonin and noradrenaline, which is a common mechanism for antidepressant drugs.[11] Its effect on SERT is significantly more potent than on NET.[11]
-
GABA Receptor Modulation: Protopine has been shown to enhance the binding of gamma-aminobutyric acid (GABA) to its receptors in the brain.[3] By increasing GABA-mediated Cl- influx, it can lead to membrane hyperpolarization, reducing neuronal excitability and producing sedative and anticonvulsant effects.[3]
Cardiovascular Effects
Protopine exhibits complex effects on the cardiovascular system, including anti-arrhythmic and vasodilatory properties, primarily through the modulation of ion channels.[12][13]
-
Broad-Spectrum Ion Channel Inhibition: Electrophysiological studies have revealed that protopine is not a selective calcium channel blocker but rather a promiscuous inhibitor of multiple cation channels.[13] In cardiac myocytes, it inhibits L-type Ca2+ currents (ICa,L), the inward rectifier (IK1) and delayed rectifier (IK) potassium currents, and the fast sodium current (INa).[13] This multi-channel blockade contributes to its ability to shorten the action potential duration, depress the upstroke rate, and reduce cardiac contractility.[12][13]
-
Anti-platelet Aggregation: Protopine inhibits platelet aggregation through several mechanisms.[3][14] It can inhibit the synthesis of thromboxane (B8750289) A2 (TXA2) via the COX pathway, increase levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and inhibit the influx of Ca2+, all of which are critical for platelet activation.[3][14]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the inhibitory and modulatory activities of this compound.
| Target/Activity | Value | Model System | Reference |
| Neuropharmacology | |||
| Serotonin Transporter (SERT) Inhibition | IC50 = 0.94 µM | In vitro assay | [11] |
| Serotonin Uptake Inhibition | Ki = 0.92 µM | In vitro assay | [11] |
| Noradrenaline Transporter (NET) Inhibition | IC50 = 19.5 µM | In vitro assay | [11] |
| Noradrenaline Uptake Inhibition | Ki = 19.26 µM | In vitro assay | [11] |
| GABA Receptor Binding Enhancement | 0.1 - 10 µM | Rat brain synaptic membranes | [3] |
| Anticholinesterase Activity | 50 - 100 µM | In vitro assay | [3] |
| Anticancer | |||
| Liver Carcinoma Cell (HepG2, Huh7) Effects | 10 - 40 µM | In vitro (cell viability, apoptosis) | [2] |
| Prostate Cancer Cell Effects | 30 µM | In vitro (Bcl-2 modulation) | [3] |
| Various Cancer Cell Line Cytotoxicity | IC50 = 6.68 µM (HL-60) | In vitro (MTT assay) | [3] |
| IC50 = 20.47 µM (A-549) | [3] | ||
| IC50 = 22.59 µM (MCF-7) | [3] | ||
| Anti-inflammatory | |||
| NO & PGE2 Secretion Inhibition | 5, 10, 20 µM | LPS-stimulated BV2 cells | [5] |
| Cardiovascular | |||
| L-type Ca2+ Current (ICa,L) Reduction | 25 µM (to 89.1% of control) | Guinea-pig ventricular myocytes | [13] |
| 100 µM (to 45.8% of control) | [13] | ||
| Sodium Current (INa) Reduction | 25 µM (53% reduction at -30 mV) | Guinea-pig ventricular myocytes | [13] |
Key Experimental Methodologies
The investigation of protopine's mechanism of action relies on a suite of standard and advanced molecular and cellular biology techniques.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to measure the cytotoxic effects of protopine on cancer cell lines.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, PC-3) in 96-well plates at a density of 1×10^4 to 5×10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[8]
-
Apoptosis Analysis (Flow Cytometry)
This technique quantifies the extent of apoptosis induced by protopine.
-
Protocol (Annexin V-FITC/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with protopine as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[8]
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect changes in the expression levels of key proteins in signaling pathways affected by protopine.
-
Protocol:
-
Protein Extraction: Lyse protopine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Caspase-3, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][8]
-
Conclusion
This compound is a multifaceted alkaloid with a complex pharmacological profile. Its mechanism of action involves the simultaneous modulation of multiple critical cellular targets and pathways. The well-documented inhibition of inflammatory cascades (MAPK/NF-κB), induction of apoptosis in cancer cells (ROS/PI3K/Akt, microtubule stabilization), modulation of key neurotransmitter systems (AChE, SERT, NET), and broad-spectrum inhibition of cardiovascular ion channels highlight its significant therapeutic potential. For drug development professionals, protopine serves as a compelling lead compound whose diverse mechanisms could be leveraged for indications in oncology, neurodegenerative disorders, and inflammatory diseases. Further research should focus on elucidating the precise binding interactions with its molecular targets and optimizing its structure to enhance potency and selectivity for desired therapeutic outcomes.
References
- 1. Protopine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Protopine - LKT Labs [lktlabs.com]
- 5. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. all-imm.com [all-imm.com]
- 8. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificlabs.com [scientificlabs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Protopine Hydrochloride: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protopine (B1679745), an isoquinoline (B145761) alkaloid primarily isolated from plants of the Papaveraceae and Fumariaceae families, has demonstrated a remarkable spectrum of pharmacological activities.[1][2] As a salt, protopine hydrochloride offers improved solubility for experimental applications.[3][] This technical guide provides an in-depth review of the core biological activities of this compound, focusing on its anticancer, anti-inflammatory, cardiovascular, and neurological effects. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved to serve as a comprehensive resource for the scientific community.
Anticancer Activities
This compound exhibits potent anti-tumor effects across various cancer types, including liver, breast, and prostate cancers, through multiple mechanisms such as inducing apoptosis, inhibiting cell proliferation and metastasis, and generating reactive oxygen species (ROS).[5][6][7]
Mechanism of Action
Protopine's anticancer activity is multifaceted. In liver carcinoma cells (HepG2 and Huh7), it inhibits cell viability, migration, and the epithelial-mesenchymal transition (EMT) process.[5] This is achieved primarily through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. Key events include the increased expression and cleavage of caspases-9 and -3, a decrease in anti-apoptotic proteins Bcl-2 and Bcl-xl, and the subsequent release of cytochrome c from the mitochondria into the cytosol.[5][7]
A crucial aspect of this process is the protopine-induced generation of intracellular ROS, which subsequently inhibits the pro-survival PI3K/Akt signaling pathway.[5][7] In human breast cancer cells (MDA-MB-231), protopine's cytotoxic effects are also linked to ROS accumulation and the induction of DNA damage, leading to caspase-dependent cell death.[6]
Furthermore, in hormone-refractory prostate cancer cells, protopine acts as a novel microtubule-stabilizing agent.[8][9] This action promotes tubulin polymerization, leading to mitotic arrest and, ultimately, apoptotic cell death. This is associated with an increase in the activity of the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex and the downregulation of the anti-apoptotic protein Mcl-1.[1][8][9]
Quantitative Data: Anticancer Activity
| Cell Line | Activity | Concentration / IC50 | In Vivo Model | Dosage (In Vivo) | Reference |
| HepG2, Huh-7 (Liver Carcinoma) | Inhibition of viability, migration, invasion; Apoptosis & ROS induction | 10-40 µM | Xenograft BALB/c mice | 5-20 mg/kg (i.v.) | [5] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity, inhibition of cell growth | IC50: 32 µg/mL | - | - | [6] |
| Hormone-Refractory Prostate Cancer | Anti-proliferative, apoptosis induction | Not specified | - | - | [8] |
Featured Experimental Protocol: Cell Viability (MTT Assay)
This protocol is based on the methodology used to assess the effect of protopine on liver carcinoma cell viability.[7]
-
Cell Seeding: Plate HepG2 or Huh7 cells in 96-well plates at a density of 5 x 10³ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the protopine-containing medium. Include a vehicle control (medium with the solvent used for protopine, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the treated cells for specified time points (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the protopine concentration and performing a non-linear regression analysis.
Anti-inflammatory Activities
Protopine demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][9][10]
Mechanism of Action
In murine macrophages (RAW 264.7 cells) stimulated with lipopolysaccharide (LPS), protopine reduces the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E₂ (PGE₂).[10] The underlying mechanism involves the inhibition of the phosphorylation of mitogen-activated protein kinases (MAPKs) and the subsequent blockade of the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[9][10][11] Protopine also exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) pathway.[1] In a model of intestinal epithelial cell injury, protopine was shown to retard the activation of the NLRP3 inflammasome and NF-κB signaling pathways.[12]
Quantitative Data: Anti-inflammatory Activity
| Model | Activity | Dosage / Concentration | Reference |
| Carrageenan-induced rat paw edema | Inhibition of edema (three-fold more potent than aspirin) | 50-100 mg/kg (i.p.) | [1][13] |
| LPS-stimulated RAW 264.7 cells | Reduction of NO, COX-2, PGE₂ | Concentrations not specified, but effective without cytotoxicity | [10] |
| PMA-stimulated HepG2 cells | Inhibition of MAPK/NF-κB signaling | Up to 40 µM (stable) | [11][14] |
Featured Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo protocol is based on the methodology used to assess the anti-inflammatory effects of protopine.[13]
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). House them under standard laboratory conditions and fast them for 12-18 hours before the experiment, with free access to water.
-
Grouping: Divide animals into groups: a control group (vehicle, e.g., saline), a positive control group (e.g., Aspirin), and protopine-treated groups at various doses (e.g., 50 and 100 mg/kg).
-
Drug Administration: Administer this compound or the control substances intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema (inflammation) for each animal at each time point using the formula: Edema (%) = [(Vt - V₀) / V₀] * 100, where Vt is the paw volume at time 't'. Compare the percentage of edema in the treated groups with the control group to determine the percentage of inhibition.
Cardiovascular Activities
This compound impacts the cardiovascular system primarily through its anti-platelet and anti-arrhythmic properties, which are linked to its ability to block specific ion channels.[8][15]
Mechanism of Action
Protopine is a potent antiplatelet agent that inhibits platelet aggregation induced by various agonists, including arachidonic acid (AA), ADP, collagen, and platelet-activating factor (PAF).[13] Its mechanism involves the selective inhibition of thromboxane (B8750289) A₂ (TXA₂) synthesis via the cyclooxygenase (COX) pathway, without affecting the lipoxygenase (LOP) pathway.[1][13] It also inhibits the release of Ca²⁺ from intracellular stores and its influx, which is a critical step in platelet activation.[1]
The anti-arrhythmic and negative inotropic effects of protopine are attributed to its function as a blocker of multiple cation channels.[15] In cardiac myocytes, it inhibits sodium (Na⁺), L-type calcium (Ca²⁺), and potassium (K⁺) currents, leading to a shortening of the action potential duration.[15]
Quantitative Data: Anti-Platelet Activity
| Agonist | IC50 (µM) | Reference |
| Arachidonic Acid (AA) | 12 ± 2 | [13] |
| ADP | 9 ± 2 | [13] |
| Collagen | 16 ± 2 | [13] |
| Platelet-Activating Factor (PAF) | 11 ± 1 | [13] |
Featured Experimental Protocol: Platelet Aggregation Assay
This protocol is based on the methodology for studying the effects of protopine on human platelet aggregation.[13]
-
Sample Preparation: Collect human blood from healthy volunteers into tubes containing 3.8% sodium citrate. Prepare platelet-rich plasma (PRP) by centrifuging the blood at 150 x g for 15 minutes. Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 1500 x g for 10 minutes.
-
Platelet Count: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
Aggregation Measurement: Use a platelet aggregometer. Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar and allow it to stabilize at 37°C for 2 minutes.
-
Treatment: Add 50 µL of this compound solution (at various final concentrations) or vehicle control to the PRP and incubate for 3 minutes.
-
Induction: Add a platelet agonist (e.g., ADP, collagen, PAF, or arachidonic acid) at a concentration known to induce submaximal aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The PPP is used as a reference for 100% aggregation, and the PRP as the 0% reference.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each protopine concentration compared to the vehicle control. Determine the IC50 value from the concentration-response curve.
Neuroprotective and Neurological Activities
This compound exhibits a range of effects on the central nervous system, including neuroprotection, memory enhancement, and antidepressant-like activity.[5][16][17]
Mechanism of Action
Protopine is a specific, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[5] This activity is linked to its ability to ameliorate scopolamine-induced memory impairment in mice.[5]
It also functions as an antidepressant by inhibiting both the serotonin (B10506) transporter (SERT) and the noradrenaline transporter (NET), thereby increasing the synaptic availability of these key neurotransmitters.[5][17] This dual inhibition is a characteristic of several effective antidepressant drugs.
Furthermore, protopine provides significant neuroprotection in models of brain injury. In focal cerebral ischemia, its protective effects are attributed to a combination of calcium antagonism, antioxidant activity (by increasing superoxide (B77818) dismutase), and inhibition of apoptosis.[16] In a model of neonatal hypoxic-ischemic brain damage, protopine was found to exert its neuroprotective effects by activating the AMPK/PGC1α pathway, which improves mitochondrial biogenesis and reduces ROS and apoptosis.[18][19]
Quantitative Data: Neurological Activity
| Model | Activity | Dosage (i.p.) | Reference |
| Scopolamine-induced amnesia (mice) | Antiamnesic effect | 0.1 and 1 mg/kg | [5] |
| 5-HTP-induced Head Twitch Response (mice) | Antidepressant-like effect | 5, 10, 20 mg/kg | [5][17] |
| Tail Suspension Test (mice) | Antidepressant-like effect | 3.75, 7.5, 30 mg/kg | [5][17] |
| Middle Cerebral Artery Occlusion (rats) | Neuroprotection | 0.98, 1.96, 3.92 mg/kg | [16] |
Featured Experimental Protocol: Tail Suspension Test (TST)
This protocol is based on the methodology for assessing the antidepressant-like effects of protopine in mice.[17]
-
Animals: Use male BALB/c or ICR mice (20-25g). Acclimate them to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 3.75, 7.5, 30 mg/kg), a vehicle control, or a positive control (e.g., desipramine) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Apparatus: Use a tail suspension box, which is a chamber that allows the mouse to be suspended by its tail without its body touching any surfaces.
-
Suspension: Suspend each mouse individually by its tail using adhesive tape, placed approximately 1 cm from the tip of the tail. The mouse's head should be about 20 cm from the floor of the box.
-
Observation: Record the behavior of the mouse for a total of 6 minutes. The key behavior to measure is immobility, which is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Score the total duration of immobility during the final 4 minutes of the 6-minute test. A significant reduction in the duration of immobility in the protopine-treated groups compared to the vehicle control group indicates an antidepressant-like effect.
Conclusion
This compound is a pleiotropic alkaloid with a robust profile of biological activities. Its mechanisms of action are complex and involve the modulation of fundamental cellular processes, including key signaling pathways like PI3K/Akt, NF-κB, and AMPK, as well as direct interactions with enzymes and ion channels. The extensive preclinical data on its anticancer, anti-inflammatory, anti-platelet, and neuroprotective effects underscore its significant potential as a lead compound for the development of new therapeutics to treat a wide range of human diseases. Further investigation into its pharmacokinetics, safety profile, and clinical efficacy is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Protopine - Wikipedia [en.wikipedia.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijper.org [ijper.org]
- 7. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protopine - LKT Labs [lktlabs.com]
- 10. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. all-imm.com [all-imm.com]
- 13. Anti-thrombotic and anti-inflammatory activities of protopine. | Semantic Scholar [semanticscholar.org]
- 14. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effect of protopine on the focal cerebral ischaemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protopine inhibits serotonin transporter and noradrenaline transporter and has the antidepressant-like effect in mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protopine Hydrochloride: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Cellular Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Protopine (B1679745), a benzylisoquinoline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of protopine, presenting quantitative data on its prevalence in various plant species. Detailed experimental protocols for its extraction and quantification are outlined to facilitate further research. Furthermore, this document elucidates the biosynthetic pathway of protopine and explores its molecular interactions, particularly its inhibitory effects on key cellular signaling pathways such as PI3K/Akt and MAPK/NF-κB. The information is presented through structured data tables and explanatory diagrams to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of Protopine
Protopine is predominantly found in plant species belonging to the Papaveraceae (poppy) , Fumariaceae (fumitory) , Berberidaceae (barberry) , Ranunculaceae (buttercup) , and Rutaceae (rue) families.[1][2][3][4] Its presence has been identified in a variety of genera, including but not limited to Papaver, Corydalis, Fumaria, Argemone, Chelidonium, Glaucium, Macleaya, and Dactylicapnos.[1][2][5][6][7][8]
Quantitative Analysis of Protopine in Various Plant Species
The concentration of protopine can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the quantitative data reported in the scientific literature.
| Plant Species | Family | Plant Part | Protopine Concentration | Reference |
| Argemone mexicana | Papaveraceae | Whole Plant | 840 ppm | [2] |
| Fumaria indica | Fumariaceae | Whole Plant | 3.69 ± 0.46% w/w | [9] |
| Fumaria officinalis | Fumariaceae | Aerial Parts | 258.3 mg/100 g | [10] |
| Fumaria parviflora | Fumariaceae | Aerial Parts | 288.27 mg/100 g | [10] |
| Fumaria rostellata | Fumariaceae | Aerial Parts | 156.15 mg/100 g | [10] |
| Corydalis racemosa | Papaveraceae | Herb | 0.905% | [11] |
Biosynthesis of Protopine
Protopine is biosynthesized from the benzylisoquinoline alkaloid (S)-Reticuline through a series of five enzymatic steps.[1]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of protopine from plant materials.
Extraction of Protopine from Plant Material
Objective: To extract total alkaloids, including protopine, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Fumaria indica)
-
Soxhlet apparatus
-
Rotary evaporator
Protocol:
-
Accurately weigh a desired amount of the dried, powdered plant material.
-
Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with methanol to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the flask. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble of solid.
-
Allow the extraction to proceed for a sufficient number of cycles to ensure complete extraction of the alkaloids.
-
Once the extraction is complete, cool the apparatus and collect the methanolic extract from the distilling flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.[9]
Quantification of Protopine by High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To separate and quantify protopine in a plant extract.
Instrumentation and Materials:
-
CAMAG HPTLC system with Linomat V applicator, TLC scanner, and appropriate software
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254
-
Protopine standard solution (1 mg/mL in methanol)
-
Prepared plant extract solution
-
Mobile phase: Toluene:Ethyl acetate (B1210297):Diethyl amine (8:2.5:0.5 v/v/v)[9]
Protocol:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of protopine standard by dissolving 10 mg in 10 mL of HPLC-grade methanol.[3]
-
Prepare the sample solution by dissolving a known amount of the dried plant extract in methanol.
-
-
Chromatographic Development:
-
Apply the standard and sample solutions as bands onto the HPTLC plate using the Linomat V applicator.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase for a distance of approximately 8 cm.
-
After development, air dry the plate.
-
-
Densitometric Analysis:
-
Scan the dried plate using a TLC scanner at a wavelength of 290 nm.[3]
-
Record the peak areas and Rf values. The Rf value for protopine is typically around 0.22 ± 0.03 under these conditions.[9]
-
Construct a calibration curve by plotting the peak area of the protopine standard against its concentration.
-
Quantify the amount of protopine in the sample by comparing its peak area to the calibration curve.[9]
-
Quantification of Protopine by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of protopine in a sample with high precision and accuracy.
Instrumentation and Materials:
-
HPLC system with a C18 column (e.g., Gemini C18, 4.6 mm × 250 mm, 5 µm) and a UV or DAD detector.[12][13]
-
Protopine standard solution
-
Prepared sample solution
-
Mobile phase: Acetonitrile and water (containing 0.8% triethylamine (B128534) and 3% acetic acid) in a ratio of 20:80 (v/v).[13]
Protocol:
-
Sample Preparation:
-
Prepare standard solutions of protopine at various concentrations in the mobile phase.
-
Prepare the sample solution by dissolving the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the protopine peak in the chromatogram based on the retention time of the standard.
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Calculate the concentration of protopine in the sample based on its peak area and the calibration curve.
-
Quantification of Protopine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve highly sensitive and selective quantification of protopine, especially in complex biological matrices.
Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 column.
-
Protopine standard solution.
-
Internal standard (e.g., phenacetin).
-
Mobile phase: Acetonitrile and water (containing 5 mM ammonium (B1175870) acetate and 0.2% glacial acetic acid) in a ratio of 40:60 (v/v).
Protocol:
-
Sample Preparation:
-
For plasma samples, perform a liquid-liquid extraction. For instance, extract 200 µL of plasma with dichloromethane (B109758) under basic conditions.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Set the LC flow rate and gradient as required for optimal separation.
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for detection. For protopine, the transition m/z 354.6 → [product ion] can be monitored.
-
-
Quantification:
-
Create a calibration curve using the peak area ratios of protopine to the internal standard.
-
Determine the concentration of protopine in the samples from the calibration curve.
-
Cellular Signaling Pathways Modulated by Protopine
Protopine has been shown to exert its pharmacological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cell survival.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Protopine has been demonstrated to inhibit this pathway, which contributes to its anti-tumor and pro-apoptotic effects.
References
- 1. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protopine - LKT Labs [lktlabs.com]
- 3. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine (B1679745) is a benzylisoquinoline alkaloid found in various plant species, most notably in the Papaveraceae (poppy) and Fumariaceae families. As a hydrochloride salt, its solubility and stability are enhanced, making it more suitable for research and potential therapeutic applications. Protopine has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of protopine hydrochloride, with a focus on its mechanisms of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is the salt form of the isoquinoline (B145761) alkaloid protopine. The addition of hydrochloric acid improves its solubility in aqueous solutions.
Chemical Structure:
Table 1: Physicochemical Properties of Protopine and this compound
| Property | Protopine | This compound | Reference(s) |
| Molecular Formula | C₂₀H₁₉NO₅ | C₂₀H₂₀ClNO₅ | [1][2] |
| Molecular Weight | 353.37 g/mol | 389.83 g/mol | [1][2] |
| CAS Number | 130-86-9 | 6164-47-2 | [1][2] |
| IUPAC Name | 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.0⁴,¹².0⁶,¹⁰.0¹⁸,²²]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.0⁴,¹².0⁶,¹⁰.0¹⁸,²²]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one; hydrochloride | [3] |
| Appearance | White crystals | Solid powder | [4][5] |
| Melting Point | 208 °C | Not specified | [5] |
| Solubility | Practically insoluble in water; Soluble in chloroform (B151607) (1:15) | Soluble in alcohol; Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5][6] |
| pKa (protopine base) | 4.95 (estimated) | Not applicable | [7] |
Biological and Pharmacological Properties
This compound exhibits a wide range of biological activities, making it a subject of interest for drug development.
Table 2: Summary of Key Biological Activities and Quantitative Data
| Activity | Target/Assay | IC₅₀/EC₅₀/Other Quantitative Data | Reference(s) |
| Anti-inflammatory | Inhibition of iNOS and COX-2 expression in LPS-stimulated BV2 cells | - | [2] |
| Anti-cancer | Inhibition of cell viability in HL-60, A-549, and MCF-7 cancer cell lines | IC₅₀: 6.68 µM (HL-60), 20.47 µM (A-549), 22.59 µM (MCF-7) | [8] |
| Acetylcholinesterase Inhibition | In vitro enzyme assay | IC₅₀ = 69.81 µM | [9] |
| Calcium Channel Blockade | General activity | Not specified | [6] |
| Antiplatelet Aggregation | Inhibition of platelet aggregation induced by various agonists | IC₅₀ (µM): AA (12 ± 2), ADP (9 ± 2), Collagen (16 ± 2), PAF (11 ± 1) | [10] |
| Serotonin Transporter (SERT) Inhibition | Uptake assay in S6 cells | IC₅₀ = 0.94 µM | [11] |
| Noradrenaline Transporter (NET) Inhibition | Uptake assay in N1 cells | IC₅₀ = 19.5 µM | [11] |
Table 3: Pharmacokinetic and Toxicological Data
| Parameter | Value | Species | Reference(s) |
| Oral LD₅₀ | 313.10 mg/kg | Mouse | [7] |
| Intraperitoneal LD₅₀ | 102 mg/kg | Not specified | [1] |
| T₁/₂ α (intravenous) | 0.05 h | Rat | [3] |
| T₁/₂ β (intravenous) | 1.85 h | Rat | [3] |
| Clearance (CL) (intravenous) | 6.41 L/h | Rat | [3] |
| Volume of Distribution (Vd) (intravenous) | 17.27 L | Rat | [3] |
Mechanisms of Action and Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways.
Anti-inflammatory Effects via MAPK/NF-κB Pathway Inhibition
Protopine has been shown to attenuate inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][12] In lipopolysaccharide (LPS)-stimulated cells, protopine suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[12] This, in turn, downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Caption: Protopine's inhibition of the MAPK/NF-κB signaling pathway.
Anti-cancer Effects via ROS/PI3K/Akt Pathway and Apoptosis Induction
Protopine has demonstrated significant anti-cancer activity in various cancer cell lines. One of the key mechanisms is the induction of apoptosis through the intrinsic pathway. Protopine treatment leads to an accumulation of intracellular Reactive Oxygen Species (ROS), which in turn inhibits the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[13] This inhibition, coupled with the activation of caspase-9 and caspase-3, and the release of cytochrome c from the mitochondria, culminates in apoptotic cell death.[1][13]
Caption: Protopine-induced apoptosis via ROS and PI3K/Akt inhibition.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound. Note: These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Methodology Summary:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to detect changes in the expression and phosphorylation status of proteins within signaling cascades.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Methodology Summary for NF-κB Activation:
-
Treat cells with this compound with or without an inflammatory stimulus (e.g., LPS).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Methodology Summary:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Acetylcholinesterase Inhibition Assay
This assay determines the inhibitory effect of protopine on acetylcholinesterase activity.[9]
-
Principle: Based on Ellman's method, acetylthiocholine (B1193921) is hydrolyzed by acetylcholinesterase to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity.
-
Methodology Summary:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and the test compound (this compound) at various concentrations in a 96-well plate.
-
Add acetylcholinesterase to each well and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Caption: Experimental workflow for Acetylcholinesterase Inhibition Assay.
Conclusion
This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation and cancer, such as the MAPK/NF-κB and PI3K/Akt pathways, underscores its therapeutic potential. Further research, including more detailed mechanistic studies and preclinical in vivo evaluations, is warranted to fully elucidate its efficacy and safety for potential clinical applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. all-imm.com [all-imm.com]
- 5. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. all-imm.com [all-imm.com]
- 8. Phytochemical Screening [protocols.io]
- 9. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine Hydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protopine (B1679745) hydrochloride, an isoquinoline (B145761) alkaloid salt, is a compound of significant interest in pharmacological research. This document provides a detailed technical guide on its core physicochemical properties, with a primary focus on its molecular weight, and delves into its complex biological activities and mechanisms of action. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering structured data, detailed experimental methodologies, and visual representations of its cellular signaling pathways.
Physicochemical Properties
Protopine hydrochloride is the hydrochloride salt of protopine, an alkaloid naturally occurring in plants of the Papaveraceae family, such as the opium poppy.[1] The addition of hydrochloric acid to the protopine base increases its solubility in aqueous solutions, facilitating its use in experimental settings.
Molecular Identity and Weight
The fundamental physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₅·HCl | [2][3] |
| Molecular Weight | 389.83 g/mol | [2][3][4][5] |
| CAS Number | 6164-47-2 | [2][4][5] |
| Appearance | White to off-white solid powder | [3][4] |
| Purity | ≥95% (HPLC) to ≥98% | [4][5] |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a wide array of biological effects, making it a subject of extensive research. Its primary activities include anti-inflammatory, anti-cancer, anti-platelet, and neuroprotective effects.
Anti-Cancer Activity
Protopine has demonstrated significant anti-tumor activities in various cancer cell lines, including liver, prostate, and breast cancer.[4][6][7] A key mechanism of its anti-cancer action is the induction of apoptosis (programmed cell death) through the intrinsic pathway.[2][4][8]
Key Signaling Pathways:
-
PI3K/Akt Pathway Inhibition: Protopine has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[2][4][5][8] This inhibition is often preceded by the generation of reactive oxygen species (ROS).[2][4][5][8]
-
Induction of Apoptosis: The compound upregulates the expression of pro-apoptotic proteins such as caspase-3 and caspase-9.[2][4] It also influences the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic members like Bcl-2.[2]
Neuroprotective and Anticholinesterase Activity
This compound acts as a reversible and competitive inhibitor of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[2] This activity suggests its potential in managing neurodegenerative diseases like Alzheimer's disease.[6] It has also been shown to alleviate scopolamine-induced memory impairment in animal models.[2]
Anti-Platelet and Cardiovascular Effects
This compound functions as a Ca²⁺ channel blocker and an antiplatelet agent.[5][7] It inhibits platelet aggregation, which is a key process in thrombosis.[6] The mechanism involves the inhibition of thromboxane (B8750289) A2 synthesis and a reduction in cytoplasmic Ca²⁺ levels.[6]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in protopine research.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.[4][8]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-40 µM) for specified durations (e.g., 24-96 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry)
This method quantifies the extent of apoptosis induced by this compound.[4][8]
Methodology:
-
Cell Treatment: Treat cells with this compound as described in the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive/PI-negative cells: Early apoptosis.
-
Annexin V-positive/PI-positive cells: Late apoptosis/necrosis.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to measure the levels of specific proteins involved in signaling pathways affected by this compound.[4][8]
Methodology:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Caspase-3, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following table summarizes key quantitative findings from in vitro and in vivo studies on protopine.
| Parameter | Organism/Cell Line | Concentration/Dose | Effect | Source |
| Cell Viability Inhibition | HepG2, Huh7 | 10-40 µM | Inhibits cell viability, migration, and invasion. | [2] |
| Apoptosis Induction | HepG2, Huh7 | 10-40 µM | Induces apoptosis by increasing caspase-3 and -9. | [2] |
| ROS Generation | HepG2, Huh7 | 10-40 µM | Induces the generation of reactive oxygen species. | [2] |
| Tumor Growth Inhibition | Xenograft mice | 5-20 mg/kg (i.v.) | Inhibits tumor growth and PI3K/Akt pathway. | [2] |
| Antidepressant-like Effect | Mice | 5-20 mg/kg (i.p.) | Shows antidepressant-like effects. | [2] |
| Memory Impairment Alleviation | Mice | 0.1 and 1 mg/kg (i.p.) | Alleviates scopolamine-induced memory impairment. | [2] |
| Anticonvulsant Activity | Mice | 0.005, 0.05 mg/kg | Prolonged seizure latency and shortened duration. | [6] |
Conclusion
This compound is a multifaceted alkaloid with a well-defined molecular weight and a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways, particularly in the context of cancer and neurodegenerative diseases, underscores its potential as a lead compound in drug discovery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this promising natural product.
References
- 1. Protopine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine Hydrochloride: A Technical Guide to Solubility and In Vitro Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of protopine (B1679745) hydrochloride in various solvents. It is designed to be a valuable resource for researchers and scientists working with this bioactive alkaloid. The guide includes a detailed summary of quantitative and qualitative solubility data, standardized experimental protocols for solubility determination and key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Solubility of Protopine Hydrochloride
This compound, a quaternary benzophenanthridine alkaloid, exhibits a range of solubilities across different solvent classes. The following table summarizes the available quantitative and qualitative solubility data to guide solution preparation for research and development purposes.
| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |
| Water | ~ 6.99 mg/mL (1 part in 143 parts water) at 13 °C | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ~ 0.1 mg/mL | Soluble | [2] |
| Dimethylformamide (DMF) | ~ 0.1 mg/mL | Soluble | [2] |
| Ethanol | Data not available | Soluble | [1] |
| Methanol | Data not available | Soluble | N/A |
| Acetone | Data not available | Soluble | N/A |
| Chloroform | Data not available | Soluble | N/A |
| Dichloromethane | Data not available | Soluble | N/A |
| Ethyl Acetate | Data not available | Soluble | N/A |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the study of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
HPLC: Dilute the filtrate with an appropriate mobile phase and inject it into an HPLC system equipped with a suitable column and detector (e.g., UV detector at the λmax of this compound). Determine the concentration by comparing the peak area to a standard curve of known concentrations.
-
UV-Vis Spectrophotometry: If this compound has a distinct absorbance peak and the solvent does not interfere, measure the absorbance of the diluted filtrate. Calculate the concentration using a standard curve prepared in the same solvent.
-
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow related to this compound.
Signaling Pathways
Caption: this compound Induced Apoptosis Pathway.
Caption: this compound's Role in Calcium Signaling.
Experimental Workflow
References
Protopine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protopine (B1679745), a benzylisoquinoline alkaloid predominantly found in plants of the Papaveraceae family, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of protopine hydrochloride, covering its historical discovery, physicochemical properties, synthesis, and key experimental protocols for its evaluation. Furthermore, it elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its modulation of critical signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.
Discovery and History
Protopine was first isolated in 1871 by O. Hesse from opium. Its structure was later elucidated, and its synthesis was a subject of investigation by notable chemists, including William Henry Perkin Jr., who published a series of papers on the synthesis of protopine and the related alkaloid cryptopine (B45906) in the Journal of the Chemical Society, Transactions in 1916.[1][2] Protopine is considered a typical alkaloid of the poppy family (Papaveraceae) due to its widespread presence across various species within this family.[3]
Physicochemical Properties
This compound is the salt form of protopine, created by the action of dilute hydrochloric acid on the protopine free base.[4] It presents as a solid, with its crystalline form being monoclinic prisms from an alcohol and chloroform (B151607) mixture.[5] The hydrochloride salt is soluble in alcohol.[6]
Table 1: Physicochemical Properties of Protopine and this compound
| Property | Value | Source |
| Protopine (Base) | ||
| Molecular Formula | C₂₀H₁₉NO₅ | [5] |
| Molecular Weight | 353.4 g/mol | [5] |
| Melting Point | 208 °C | [5] |
| Solubility (Water) | Practically insoluble | [5] |
| pKa (Strongest Basic) | 4.95 (Predicted) | [7] |
| UV max (in 95% ethanol) | 293 nm (log ε = 3.93) | [8] |
| This compound | ||
| Molecular Formula | C₂₀H₂₀ClNO₅ | [2] |
| Molecular Weight | 389.83 g/mol | [2] |
| CAS Number | 6164-47-2 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
Synthesis and Extraction
Historical Synthesis
One of the early synthetic routes to protopine alkaloids was developed by Perkin, which involved a multi-step process. Modern synthetic strategies have also been developed, such as a method based on the ring enlargement of indeno[2,1-a][10]benzazepines through singlet oxygen oxygenation.[11]
Extraction from Natural Sources
Protopine is commonly extracted from the tubers of Corydalis species and other plants of the Papaveraceae family.[12]
Experimental Protocol: Extraction of Protopine from Corydalis yanhusuo
-
Maceration: The powdered plant material (e.g., 50 g of dried Fumaria indica) is first defatted with petroleum ether (300 mL) through maceration.[13]
-
Soxhlet Extraction: The defatted powder is then subjected to Soxhlet extraction with methanol (B129727) (300 mL) for 6 hours.[13]
-
Concentration: The resulting extract is concentrated using a rotary evaporator.[13]
-
Acid-Base Extraction for Purification: The crude extract is dissolved in 3% sulfuric acid. The acidic solution is then washed with a non-polar solvent to remove neutral impurities. The aqueous layer is then basified, and the protopine is extracted with an organic solvent.
-
Chromatographic Separation: Further purification can be achieved using chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) or flash chromatography.[3][14] A common solvent system for HSCCC is chloroform/methanol/0.3 M hydrochloric acid.[14]
Pharmacological Activities and Mechanisms of Action
Protopine exhibits a wide array of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.
Anti-inflammatory Activity
Protopine's anti-inflammatory effects are mediated through the downregulation of pro-inflammatory mediators. It has been shown to inhibit the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E₂ (PGE₂).
Signaling Pathways Involved in Anti-inflammatory Action:
Protopine exerts its anti-inflammatory effects by modulating key signaling pathways, including the MAPK/NF-κB and PI3K/Akt pathways.
-
MAPK/NF-κB Pathway: Protopine inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK1/2, and JNK. This, in turn, prevents the degradation of IκBα, thereby blocking the nuclear translocation and activation of the transcription factor NF-κB, which is a critical regulator of inflammatory gene expression.
-
PI3K/Akt Pathway: Protopine has been shown to induce the accumulation of intracellular reactive oxygen species (ROS), which leads to the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can contribute to the anti-inflammatory and pro-apoptotic effects of protopine.
Analgesic Activity
Protopine has demonstrated significant analgesic effects in various animal models of pain.
Anticancer Activity
Protopine exhibits cytotoxic effects against a range of cancer cell lines.
Table 2: Pharmacological and Toxicological Data for Protopine
| Parameter | Value | Species/Cell Line | Source |
| Anti-inflammatory Activity | |||
| IC₅₀ (vs. AA-induced platelet aggregation) | 12 ± 2 µM | Human platelets | [12] |
| IC₅₀ (vs. ADP-induced platelet aggregation) | 9 ± 2 µM | Human platelets | [12] |
| IC₅₀ (vs. Collagen-induced platelet aggregation) | 16 ± 2 µM | Human platelets | [12] |
| IC₅₀ (vs. PAF-induced platelet aggregation) | 11 ± 1 µM | Human platelets | [12] |
| Anticancer Activity | |||
| IC₅₀ | 70.08 ± 4.63 µM | SMMC-7721 (Hepatoma) | [14] |
| Toxicity | |||
| LD₅₀ (oral) | 237 mg/kg | Guinea pig | [5] |
| LD₅₀ (intraperitoneal) | 116 mg/kg | Guinea pig | [5] |
| LD₅₀ (oral) | 481.99 mg/kg | ICR mice | [15] |
| LD₅₀ (oral) | 313.10 mg/kg | Mice | [16] |
Experimental Protocols
Quantification of Protopine using HPLC
Protocol for RP-HPLC Determination in Rat Plasma
-
Column: C18 (5 µm particle size).[17]
-
Mobile Phase: A mixture of methanol, water, and 10% acetic acid (80:20:2, v/v/v), with the pH adjusted to 5.6.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 285 nm.[17]
-
Sample Preparation:
-
Perform a double extraction of the plasma sample with ether under basic conditions.
-
Re-extract the combined ether layers with 0.02 mol/L sulfuric acid.[17]
-
Inject the aqueous layer into the HPLC system.
-
-
Lower Limit of Detection: 50 ng/mL.[17]
In Vivo Pharmacological Assays
5.2.1. Acetic Acid-Induced Writhing Test (Analgesic Activity)
-
Animal Model: Swiss albino mice (20-25 g) are typically used.[18]
-
Acclimatization and Fasting: Animals are acclimatized for at least one week and fasted for 12-18 hours before the experiment, with free access to water.[19]
-
Grouping: Animals are randomly divided into groups (n=6-8 per group), including a vehicle control, protopine-treated groups (at various doses), and a positive control group (e.g., diclofenac (B195802) sodium, 10 mg/kg).[19]
-
Drug Administration: Protopine or the standard drug is administered orally or intraperitoneally 30-60 minutes before the acetic acid injection.[18]
-
Induction of Writhing: 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[19]
-
Observation: Immediately after the injection, each mouse is placed in an observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 10-20 minutes.[8][18][19]
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.
5.2.2. Hot Plate Test (Analgesic Activity)
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[10]
-
Animal Model: Mice are used for this test.
-
Procedure:
-
The baseline reaction time of each mouse to the thermal stimulus is determined by placing it on the hot plate and measuring the latency to a nocifensive response (e.g., licking of the fore or hind paw, or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[10]
-
Animals are then treated with protopine, a vehicle, or a standard analgesic (e.g., morphine).
-
The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: An increase in the reaction time compared to the baseline and the vehicle-treated group indicates an analgesic effect.
5.2.3. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Animals are pre-treated with protopine, a vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The increase in paw volume (edema) is calculated for each time point, and the percentage inhibition of edema in the protopine-treated groups is determined relative to the control group.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in rats have shown that after intravenous administration, the concentration-time curve of protopine follows a two-compartment open model.[17] Protopine is metabolized in the liver, primarily through demethylenation, a process mediated by cytochrome P450 enzymes, specifically CYP2D1 and CYP2C11.[2]
Table 3: Pharmacokinetic Parameters of Protopine in Rats (10 mg/kg, IV)
| Parameter | Value | Unit | Source |
| T₁/₂α (Distribution half-life) | 0.05 | h | [17] |
| T₁/₂β (Elimination half-life) | 1.85 | h | [17] |
| Ke (Elimination rate constant) | 1.52 | h⁻¹ | [17] |
| CL (Clearance) | 6.41 | L/h | [17] |
| Vd (Volume of distribution) | 17.27 | L | [17] |
Conclusion
This compound is a promising natural compound with a rich history and a broad spectrum of pharmacological activities. Its mechanisms of action, particularly its ability to modulate key inflammatory and cell survival pathways, make it a compelling candidate for further investigation and potential therapeutic development. This guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the full potential of this intriguing alkaloid.
References
- 1. LXXI.—Cryptopine and protopine. Section III - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. LXXI.—Cryptopine and protopine. Section I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. WO2023146537A1 - High yield extraction method for and products of corydalis plants - Google Patents [patents.google.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. 6164-47-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. On the synthesis of protopine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 13. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [RP-HPLC method for determination of protopine in plasma and pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academicjournals.org [academicjournals.org]
- 19. benchchem.com [benchchem.com]
Protopine Hydrochloride: A Comprehensive Technical Guide to Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protopine (B1679745), an isoquinoline (B145761) alkaloid found in various plant species, has garnered significant interest for its diverse pharmacological activities. Understanding its pharmacokinetic and metabolic profile is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of protopine hydrochloride. It includes detailed experimental protocols for its quantification in biological matrices, a summary of key pharmacokinetic parameters, and an exploration of its metabolic pathways. Furthermore, this guide visualizes the key signaling pathways modulated by protopine, offering a comprehensive resource for researchers in pharmacology and drug development.
Pharmacokinetics
The pharmacokinetic profile of protopine has been primarily investigated in rodent models. These studies reveal its distribution and elimination characteristics, providing a foundation for understanding its behavior in biological systems.
Absorption and Distribution
Following administration, protopine is distributed to various tissues.[1] Studies in rats have shown that after oral administration, protopine and its metabolites are not readily detected in plasma, suggesting rapid distribution to tissues or extensive first-pass metabolism.[1] Traces of protopine have been found in various tissues, indicating broad distribution.[1]
Metabolism
Protopine undergoes extensive metabolism in vivo. The primary metabolic pathways identified in rats include ring cleavage, demethylation subsequent to ring cleavage, and glucuronidation.[1] Twelve metabolites of protopine have been identified in rats, indicating a complex biotransformation process.[1] Gender differences in the biotransformation of protopine have also been observed in the urine of rats.[1] In vitro studies using rat liver S9 fractions have identified demethylenation and demethylation as the main metabolic pathways.
Excretion
Metabolites of protopine have been detected in both urine and feces of rats, suggesting both renal and biliary excretion routes.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the reported pharmacokinetic parameters of protopine in rats, providing a quantitative basis for understanding its disposition.
| Parameter | Value | Species/Model | Administration Route & Dose | Analytical Method | Reference |
| T1/2α (h) | 0.05 | Rat | Intravenous, 10 mg/kg | RP-HPLC | |
| T1/2β (h) | 1.85 | Rat | Intravenous, 10 mg/kg | RP-HPLC | |
| Ke (h-1) | 1.52 | Rat | Intravenous, 10 mg/kg | RP-HPLC | |
| CL (L·h-1) | 6.41 | Rat | Intravenous, 10 mg/kg | RP-HPLC | |
| Vd (L) | 17.27 | Rat | Intravenous, 10 mg/kg | RP-HPLC | |
| LD50 (mg/kg) | 481.99 | Rat | Oral | N/A | [2] |
| LD50 (mg/kg) | 313.10 | Mice | Oral | N/A | [3] |
Experimental Protocols
Accurate quantification of protopine in biological matrices is essential for pharmacokinetic and metabolism studies. This section details established analytical methodologies.
Quantification of Protopine in Rat Plasma by LC-ESI-MS
This method provides a sensitive and specific approach for the simultaneous quantification of protopine and other alkaloids in rat plasma.[4]
3.1.1. Sample Preparation [4]
-
To 200 µL of rat plasma, add the internal standard (e.g., phenacetin).
-
Perform liquid-liquid extraction with dichloromethane (B109758) under strong basic conditions.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
3.1.2. Chromatographic Conditions [4]
-
Column: C18 column
-
Mobile Phase: Acetonitrile-water (40:60, v/v) containing 5 mM ammonium (B1175870) acetate (B1210297) and 0.2% glacial acetic acid.
-
Flow Rate: As per instrument optimization.
-
Injection Volume: As per instrument optimization.
3.1.3. Mass Spectrometric Conditions [4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Reaction (SIR).
-
Monitored Ions: m/z 354.6 for protopine and the respective m/z for the internal standard.
3.1.4. Method Validation [4]
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 1.00-500 ng/mL).
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations.
-
Recovery: Determine the extraction recovery by comparing the analyte response in extracted samples to that in unextracted standards.
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Quantification of Protopine in Plant Material by HPTLC
This method is suitable for the quantification of protopine in plant extracts.[5]
3.2.1. Sample Preparation [5]
-
Extract the dried and powdered plant material with methanol (B129727) using a suitable extraction technique (e.g., Soxhlet).
-
Concentrate the extract and dissolve a known amount in methanol.
-
Filter the solution before application to the HPTLC plate.
3.2.2. HPTLC Conditions [5]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene:ethyl acetate:diethyl amine (8:2.5:0.5 v/v/v).
-
Application: Apply standard solutions of protopine and sample extracts as bands.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Densitometric scanning at 290 nm.
3.2.3. Method Validation [5]
-
Linearity: Establish a calibration curve by plotting the peak area against the concentration of the applied standards.
-
Precision, Specificity, LOD, and LOQ: Validate these parameters according to standard guidelines.
Signaling Pathways and Experimental Workflows
Protopine exerts its pharmacological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
Protopine hydrochloride safety and toxicity profile
To provide a comprehensive technical guide on the safety and toxicity profile of protopine (B1679745) hydrochloride, a thorough review of the available scientific literature has been conducted. This document summarizes key findings on its toxicological profile, including acute, sub-chronic, and genotoxicity data, and explores the molecular signaling pathways implicated in its activity.
Executive Summary
Protopine, an isoquinoline (B145761) alkaloid, and its hydrochloride salt have been evaluated for various biological activities. This guide focuses on its safety and toxicity, presenting quantitative data from animal studies and outlining the experimental methodologies employed. While data specifically for protopine hydrochloride is limited in some areas of long-term toxicity, studies on protopine and protopine total alkaloids (MPTA) provide valuable insights. Protopine's toxic effects appear to be linked to the induction of apoptosis and modulation of key cellular signaling pathways, including MAPK/NF-κB and PI3K/Akt.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance.
Lethal Dose (LD50) Data
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table summarizes the available LD50 values for protopine and related compounds.
Table 1: Acute Toxicity of Protopine and Protopine Total Alkaloids (MPTA)
| Substance | Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Reference |
| Protopine | Mouse (ICR) | Oral | 313.10 | 245.26–397.17 | [1] |
| MPTA | Mouse (ICR) | Oral | 481.99 | 404.27–574.70 | [2][3] |
| MPTA | Rat (SD) | Oral | 481.99 | N/A | [2] |
MPTA: Macleaya cordata Protopine Total Alkaloids
Clinical Signs of Acute Toxicity
In mice, oral administration of lethal doses of protopine and MPTA resulted in clinical signs of toxicity that included slowed movement and sedation[1][3].
Experimental Protocols
-
Test Animals: Male and female ICR mice.
-
Dosage: Graded doses of protopine were administered orally.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration[1].
-
Data Analysis: The LD50 and 95% confidence interval were calculated using the Miller and Tainter method[1].
-
Test Animals: ICR mice and Sprague-Dawley (SD) rats.
-
Dosage: A series of graded doses of MPTA were administered via oral gavage[2][3].
-
Observation Period: Animals were observed for mortality and clinical signs of toxicity at regular intervals for 7 days[3].
-
Data Analysis: The LD50 was calculated using the modified Kärber's method[3].
Sub-chronic Toxicity
Sub-chronic toxicity studies provide information on the potential adverse effects of repeated exposure to a substance over a longer period.
No-Observed-Adverse-Effect Level (NOAEL)
A 90-day sub-chronic oral toxicity study was conducted on MPTA in rats.
Table 2: Sub-chronic Toxicity of MPTA
| Substance | Species | Duration | NOAEL (mg/kg/day) | Reference |
| MPTA | Rat (SD) | 90 days | 96.40 | [2] |
Experimental Protocol: 90-Day Oral Toxicity Study in Rats (MPTA)
-
Test Animals: Sprague-Dawley (SD) rats.
-
Dosage: MPTA was administered orally at various dose levels for 90 consecutive days.
-
Parameters Monitored: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and organ weights were evaluated. A full histopathological examination was performed at the end of the study.
-
NOAEL Determination: The highest dose at which no statistically or biologically significant increases in the frequency or severity of adverse effects were observed was determined as the NOAEL[2].
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.
Mutagenicity Studies
A battery of in vivo mutagenicity tests was conducted on MPTA.
Table 3: Genotoxicity of MPTA
| Assay | Species | Dose Range (mg/kg) | Result | Reference |
| Bone Marrow Cell Chromosome Aberration Test | Mouse | 60.25–241.00 | Negative | [2] |
| Sperm Abnormality Test | Mouse | 60.25–241.00 | Negative | [2] |
| Bone Marrow Cell Micronucleus Test | Mouse | 60.25–241.00 | Negative | [2] |
Experimental Protocols
The genotoxicity studies for MPTA were conducted following the guidelines for veterinary drugs issued by the Ministry of Agriculture and Rural Affairs of the People's Republic of China[2].
-
Bone Marrow Cell Chromosome Aberration Test: Mice were administered MPTA, and bone marrow cells were harvested to analyze for chromosomal abnormalities[2].
-
Sperm Abnormality Test: Male mice were treated with MPTA, and sperm were examined for morphological abnormalities[2].
-
Bone Marrow Cell Micronucleus Test: Mice were dosed with MPTA, and bone marrow erythrocytes were analyzed for the presence of micronuclei[2].
Reproductive and Developmental Toxicity
These studies evaluate the potential adverse effects of a substance on reproduction and development.
Teratogenicity Study
A teratogenicity study was conducted on MPTA in rats.
Table 4: Reproductive and Developmental Toxicity of MPTA
| Study Type | Species | NOEL (mg/kg) | Finding | Reference |
| Teratogenicity | Rat | 7.53 | No reproductive or embryonic developmental toxicity observed at this dose. | [2] |
NOEL: No-Observed-Effect-Level
Experimental Protocol: Teratogenicity Study in Rats (MPTA)
-
Test Animals: Pregnant female rats.
-
Dosage: MPTA was administered orally during the period of organogenesis.
-
Evaluation: Dams were observed for clinical signs of toxicity. Fetuses were examined for external, visceral, and skeletal malformations[2].
-
NOEL Determination: The highest dose that did not produce any significant increase in adverse effects on the dam or fetus was identified as the NOEL[2].
Signaling Pathways in Protopine Toxicity
The toxic effects of protopine are mediated through its interaction with several key intracellular signaling pathways, primarily leading to apoptosis.
MAPK/NF-κB Signaling Pathway
Protopine has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the activation of Nuclear Factor-kappa B (NF-κB). This inhibition can disrupt cellular processes and contribute to its toxic effects.
Caption: Protopine's inhibition of the MAPK/NF-κB pathway.
PI3K/Akt Signaling Pathway
Protopine can induce the production of Reactive Oxygen Species (ROS), which in turn inhibits the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, and its inhibition can lead to apoptosis.
Caption: Protopine's impact on the PI3K/Akt signaling pathway.
Apoptosis Induction Workflow
The culmination of protopine's effects on various signaling pathways is the induction of apoptosis, or programmed cell death. The following workflow illustrates the key steps in this process.
Caption: Protopine-induced apoptosis workflow.
Conclusion
The available data indicates that this compound has a moderate acute toxicity profile. In vivo studies on MPTA suggest a lack of mutagenic potential. A NOEL for teratogenicity has been established for MPTA in rats. The primary mechanism of protopine's toxicity appears to be the induction of apoptosis through the modulation of critical cellular signaling pathways, including MAPK/NF-κB and PI3K/Akt, often initiated by an increase in reactive oxygen species.
It is important to note that a significant portion of the repeated-dose and reproductive toxicity data is derived from studies on protopine total alkaloids (MPTA) rather than pure this compound. While this information is valuable for risk assessment, further studies on the purified hydrochloride salt are warranted to establish a more definitive safety profile, particularly concerning chronic toxicity and carcinogenicity. Researchers and drug development professionals should consider these data gaps when evaluating the potential therapeutic applications of this compound.
References
- 1. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents [frontiersin.org]
Methodological & Application
Application Notes: Protopine Hydrochloride in In Vitro Cell Culture
Compound: Protopine (B1679745) Hydrochloride Synonyms: Corydinine, Fumarine, Biflorine[1] Molecular Formula: C₂₀H₁₉NO₅ · HCl Molecular Weight: 353.37 g/mol (protopine base)[1] Appearance: White to off-white powder[2]
1. Introduction Protopine is a bioactive isoquinoline (B145761) alkaloid found in various plant species, including those of the Papaveraceae and Fumariaceae families.[1][2][3] It has demonstrated a wide range of pharmacological activities, making it a compound of significant interest for in vitro studies. Its reported effects include anticancer, anti-inflammatory, neuroprotective, and analgesic properties.[2][4] Protopine hydrochloride is a salt form commonly used in research due to its solubility. For cell culture experiments, it is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[2][5]
2. Biological Activities and Mechanisms of Action
Protopine exerts its effects through multiple cellular mechanisms, making it a versatile tool for studying various biological pathways.
2.1. Anticancer Activity Protopine exhibits cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including liver, prostate, breast, colon, and pancreatic cancer cells.[3][4] Its primary anticancer mechanisms include:
-
Induction of Apoptosis: Protopine triggers programmed cell death through both intrinsic and extrinsic pathways. It has been shown to increase levels of Reactive Oxygen Species (ROS), leading to DNA damage and subsequent apoptosis.[3][6] This process is often caspase-dependent, involving the activation of caspase-3 and caspase-9.[3][6]
-
Cell Cycle Arrest: In cancer cells, protopine can cause mitotic arrest, halting cell division.[1][7] It achieves this by acting as a microtubule-stabilizing agent, which disrupts the normal function of the mitotic spindle.[2][7] This leads to an increase in the activity of the Cdk1/cyclin B1 complex, which pushes the cell towards apoptosis.[2][7]
-
Modulation of Signaling Pathways: Protopine has been found to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation, often initiated by the accumulation of intracellular ROS.[3][8] It also modulates the Bcl-2 family of proteins, downregulating anti-apoptotic members like Mcl-1.[4][7]
2.2. Anti-inflammatory Activity Protopine demonstrates potent anti-inflammatory effects in various cell models.[2]
-
Inhibition of Inflammatory Mediators: It significantly suppresses the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in cells stimulated with lipopolysaccharide (LPS).[2][9]
-
Suppression of Pro-inflammatory Cytokines: Protopine attenuates the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
-
Signaling Pathway Inhibition: The anti-inflammatory action is mediated by the inhibition of the MAPK and NF-κB signaling pathways, which are central regulators of the inflammatory response.[2][9][10]
2.3. Neuroprotective Effects In neuronal cells, protopine can exhibit protective effects against oxidative stress.
-
Antioxidant Activity: It increases the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase.[2]
-
Reduction of Apoptosis: By decreasing levels of malondialdehyde and caspase-3, it reduces the disruption of the mitochondrial membrane potential, thereby increasing cell survival in models of oxidative injury.[2]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of protopine against various human cancer cell lines. IC₅₀ values can vary between studies due to differences in cell lines, assay methods, and incubation times.[11]
Table 1: IC₅₀ Values of Protopine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Assay Duration | Reference |
| HL-60 | Promyelocytic Leukemia | 6.68 | Not Specified | [12] |
| A549 | Lung Carcinoma | 20.47 | Not Specified | [12] |
| MCF-7 | Breast Adenocarcinoma | 22.59 | Not Specified | [12] |
| SMMC-7721 | Hepatocellular Carcinoma | 27.77 ± 2.29 | Not Specified | [13] |
| PANC-1 | Pancreatic Carcinoma | ~10-150 (dose-dependent decrease in viability) | 48 h | [14] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~50-150 (dose-dependent decrease in viability) | 48 h | [14] |
Table 2: Effective Concentrations of Protopine for Various Biological Effects
| Effect | Cell Line | Concentration (µM) | Reference |
| Suppression of NO and PGE₂ secretion | BV2 (microglia) | 5, 10, 20 | [9] |
| Inhibition of PI3K/Akt pathway | Liver Carcinoma Cells | 10, 20, 40 | [4] |
| Downregulation of Mcl-1 | Prostate Cancer Cells (HRPC) | 30 | [4] |
| Inhibition of COX-2 Activity | HepG2 | up to 40 | [10][15] |
| Reduction of inflammatory cytokines (TNF-α, IL-1β, IL-6) | Intestinal Epithelial Cells | up to 20 | [16] |
Visualized Pathways and Workflows
Caption: Protopine induces apoptosis via ROS generation and the intrinsic pathway.
Caption: Protopine inhibits NF-κB and MAPK pathways to reduce inflammation.
Caption: A generalized workflow for studying protopine effects in cell culture.
Experimental Protocols
1. Protocol for Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of protopine by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line in culture
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank), and medium with DMSO at the highest concentration used (vehicle control).[17]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[17]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
2. Protocol for Apoptosis Assay (Annexin V-FITC and PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of protopine for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each sample. Analyze the cells by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
3. Protocol for Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins involved in pathways affected by protopine (e.g., caspases, Bcl-2, p-Akt, NF-κB).
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with protopine, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[18]
-
Protein Quantification: Centrifuge the lysate at 12,000g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[18]
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[19]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.[18] Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protopine - LKT Labs [lktlabs.com]
- 3. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ijper.org [ijper.org]
- 7. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 8. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protopine/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. all-imm.com [all-imm.com]
- 17. benchchem.com [benchchem.com]
- 18. origene.com [origene.com]
- 19. biomol.com [biomol.com]
- 20. nacalai.com [nacalai.com]
Protopine Hydrochloride: In Vivo Animal Model Applications
Application Notes and Protocols for Researchers
Protopine (B1679745), an isoquinoline (B145761) alkaloid found in various medicinal plants, and its hydrochloride salt have demonstrated a wide range of pharmacological activities in preclinical animal models. These activities, including anti-tumor, anti-inflammatory, neuroprotective, and antidepressant-like effects, position protopine hydrochloride as a promising candidate for further drug development. This document provides detailed application notes and experimental protocols for utilizing this compound in various in vivo animal models, intended for researchers, scientists, and drug development professionals.
Anti-Tumor Applications
Protopine has been shown to inhibit the growth of liver carcinoma in xenograft mouse models. The underlying mechanism involves the induction of apoptosis through the intrinsic pathway and the inhibition of the PI3K/Akt signaling pathway, which is linked to an increase in reactive oxygen species (ROS).[1][2][3]
Quantitative Data Summary: Anti-Tumor Efficacy
| Animal Model | Cell Line | Treatment Protocol | Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| BALB/c Nude Mice | HepG2 & Huh-7 | Intravenous injection after tumor volume reached ~100 mm³ | 5, 10, 20 | Intravenous (i.v.) | Significant inhibition of tumor growth, inhibition of PI3K/Akt, and cleavage of caspase-3 in vivo. No noticeable toxicity or body weight loss. | [1][3] |
Experimental Protocol: Liver Carcinoma Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model of liver carcinoma.[4]
Materials:
-
This compound
-
Human liver carcinoma cells (e.g., HepG2, Huh-7)
-
6-8 week old male BALB/c nude mice
-
Saline solution (sterile)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HepG2 or Huh-7 cells in appropriate media until they reach the desired confluence for injection.
-
Cell Preparation: Harvest the cells and resuspend them in sterile saline or a mixture of saline and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume every 3 days using calipers. The volume can be calculated using the formula: Volume = (length × width²)/2.
-
Treatment Initiation: Once the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=5 per group).
-
Drug Administration: Administer this compound (dissolved in saline) intravenously at doses of 5, 10, and 20 mg/kg. The control group should receive an equivalent volume of saline.
-
Continued Monitoring: Continue to monitor tumor growth and the body weight of the mice every 3 days for the duration of the study (e.g., 30 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as Western blotting to assess the expression of proteins in the PI3K/Akt pathway and markers of apoptosis (e.g., cleaved caspase-3).
Signaling Pathway: Protopine in Liver Carcinoma
Caption: Protopine induces ROS, inhibiting the PI3K/Akt pathway and promoting apoptosis.
Anti-inflammatory Applications
Protopine has demonstrated significant anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced acute kidney injury (AKI). The mechanism of action involves the inhibition of apoptosis and the inflammatory response through the TLR4 signaling pathway.[5]
Quantitative Data Summary: Anti-inflammatory Efficacy
| Animal Model | Condition | Treatment Protocol | Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Mice | LPS-induced Acute Kidney Injury | Intragastric administration | 5, 15, 30 | Intragastric (i.g.) | Reduced levels of BUN and Scr, decreased inflammatory cell infiltration, and suppressed inflammatory cytokines (IFN-γ, TNF, IL-2) by inhibiting the TLR4 pathway. | [5] |
| Rats | Carrageenan-induced Paw Edema | Gavage once daily for 7 days | 2.54, 5.08 | Gavage | Significant reduction in paw edema 6 hours after carrageenan injection. | [6] |
Experimental Protocol: LPS-Induced Acute Kidney Injury Model
This protocol describes the induction of acute kidney injury using LPS and the evaluation of the protective effects of this compound.[5]
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Male mice (e.g., C57BL/6)
-
Saline solution (sterile)
-
Reagents for measuring blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (Scr)
-
Kits for measuring inflammatory cytokines (e.g., ELISA or CBA)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week.
-
Grouping: Randomly divide the mice into control, LPS, and protopine treatment groups.
-
Pre-treatment: Administer this compound (dissolved in an appropriate vehicle) via intragastric gavage at doses of 5, 15, and 30 mg/kg for a specified period (e.g., daily for 7 days). The control and LPS groups should receive the vehicle.
-
AKI Induction: One hour after the final protopine administration, induce AKI by a single intraperitoneal injection of LPS (e.g., 10 mg/kg). The control group receives a saline injection.
-
Sample Collection: 24 hours after LPS injection, collect blood samples via cardiac puncture for serum separation. Euthanize the mice and harvest the kidneys.
-
Biochemical Analysis: Measure the levels of BUN and Scr in the serum to assess renal function.
-
Cytokine Analysis: Measure the serum levels of inflammatory cytokines such as IFN-γ, TNF, and IL-2.
-
Histological Analysis: Fix one kidney in 10% formalin for histological examination (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Western Blot Analysis: Homogenize the other kidney to prepare protein lysates for Western blot analysis of proteins in the TLR4 signaling pathway (e.g., TLR4, MyD88, NF-κB).
Signaling Pathway: Protopine in Acute Kidney Injury
Caption: Protopine inhibits the LPS-induced TLR4 pathway, reducing inflammation and apoptosis.
Neuroprotective Applications
Protopine has shown neuroprotective effects in a rat model of neonatal hypoxic-ischemic (HI) brain damage. The mechanism involves the activation of the AMPK/PGC1α pathway, leading to improved mitochondrial biogenesis and reduced apoptosis and oxidative stress.[7]
Quantitative Data Summary: Neuroprotective Efficacy
| Animal Model | Condition | Treatment Protocol | Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Neonatal Rats | Hypoxic-Ischemic Brain Damage | Intraperitoneal injection | Not specified | Intraperitoneal (i.p.) | Reduced cerebral infarct volume, alleviated brain edema, inhibited glial activation, improved mitochondrial biogenesis, and decreased neuronal cell loss and apoptosis. | [7] |
Experimental Protocol: Neonatal Hypoxic-Ischemic Brain Damage Model
This protocol is based on the Vannucci model of neonatal HI brain damage.
Materials:
-
This compound
-
7-day-old rat pups
-
Anesthesia (e.g., isoflurane)
-
Hypoxic chamber (8% oxygen)
-
Surgical instruments
-
TTC (2,3,5-triphenyltetrazolium chloride) solution for infarct staining
Procedure:
-
Ligation: Anesthetize the rat pups. Make a midline cervical incision and permanently ligate the left common carotid artery.
-
Recovery: Allow the pups to recover from anesthesia with their dam for 1-2 hours.
-
Hypoxic Exposure: Place the pups in a hypoxic chamber with a humidified gas mixture of 8% oxygen and 92% nitrogen at 37°C for a specified duration (e.g., 2.5 hours).
-
Treatment: Immediately after the hypoxic exposure, administer this compound via intraperitoneal injection. The control group receives a vehicle injection.
-
Post-HI Monitoring: Return the pups to their dam and monitor for recovery.
-
Infarct Volume Assessment: 24-48 hours after HI, euthanize the pups and harvest the brains. Section the brains and stain with 2% TTC solution to visualize the infarct area. The unstained area represents the infarct.
-
Brain Edema Measurement: Measure brain water content by comparing the wet and dry weight of the brain hemispheres.
-
Molecular Analysis: Process brain tissue for Western blotting to analyze the activation of the AMPK/PGC1α pathway and its downstream targets (e.g., NRF1, TFAM). Immunohistochemistry can be used to assess neuronal loss and glial activation.
Signaling Pathway: Protopine in Neuroprotection
Caption: Protopine activates the AMPK/PGC1α pathway, promoting neuroprotection.
Antidepressant-like Applications
Protopine has been shown to exert antidepressant-like effects in mice, likely by inhibiting serotonin (B10506) and noradrenaline transporters.[8][9] These effects are evaluated using behavioral models such as the tail suspension test.
Quantitative Data Summary: Antidepressant-like Efficacy
| Animal Model | Behavioral Test | Treatment Protocol | Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Mice | Tail Suspension Test | Single administration | 3.75, 7.5, 30 | Not Specified | Dose-dependent reduction in immobility time. | [8] |
| Mice | 5-HTP-induced Head Twitch Response | Single administration | 5, 10, 20 | Not Specified | Dose-dependent increase in the number of head twitches. | [8] |
Experimental Protocol: Tail Suspension Test
This protocol is a standard method for assessing antidepressant-like activity in mice.[8]
Materials:
-
This compound
-
Male mice (e.g., BALB/c)
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording equipment (optional, for automated scoring)
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound at doses of 3.75, 7.5, and 30 mg/kg (or a vehicle for the control group) at a specific time before the test (e.g., 30-60 minutes).
-
Suspension: Individually suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so that it cannot escape or hold onto any surfaces.
-
Observation Period: Record the behavior of the mouse for a period of 6 minutes.
-
Scoring: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any movement except for respiration. An observer blind to the treatment conditions should perform the scoring.
-
Data Analysis: Compare the immobility time between the control and protopine-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow: Tail Suspension Test
Caption: Workflow for the tail suspension test to evaluate antidepressant-like effects.
References
- 1. dovepress.com [dovepress.com]
- 2. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Pathway to carrageenan-induced inflammation in the hind limb of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocatechuic acid ameliorates lipopolysaccharide-induced kidney damage in mice via downregulation of TLR-4-mediated IKBKB/NF-κB and MAPK/Erk signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protopine Hydrochloride as a Calcium Channel Blocker
Audience: Researchers, scientists, and drug development professionals.
Introduction Protopine (B1679745) is an isoquinoline (B145761) alkaloid found in various plant species, including those of the Corydalis and Papaveraceae families.[1][2][3] Protopine hydrochloride, its salt form, is recognized for a range of pharmacological activities, notably its function as a calcium channel blocker.[2][3][4][5][6] It inhibits calcium influx through both voltage-gated and receptor-operated calcium channels, which underlies many of its therapeutic effects, such as vasodilation and anti-arrhythmic actions.[1][4][7] These notes provide an overview of its mechanism, quantitative data on its activity, and detailed protocols for its experimental use.
Biochemical and Physiological Actions Protopine's primary mechanism as a calcium channel antagonist involves the direct inhibition of Ca²+ influx into cells.[8] This action is crucial in tissues where intracellular calcium concentration ([Ca²⁺]i) dictates function, such as smooth and cardiac muscle. In vascular smooth muscle, protopine prevents the contraction induced by agents like norepinephrine (B1679862) and high potassium concentrations by blocking Ca²+ entry.[8][9] In cardiac myocytes, it modulates action potential duration and amplitude by affecting multiple cation channels, including L-type calcium channels.[10] However, it is not a highly selective agent; while it effectively blocks L-type Ca²⁺ channels, it has no significant effect on T-type Ca²⁺ channels and also inhibits sodium (Na⁺) and potassium (K⁺) currents.[10] This multi-channel activity contributes to its complex pharmacological profile, including anti-arrhythmic, anti-hypertensive, and negative inotropic effects.[10]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various ion channels, as determined in key experimental models.
| Target Ion Channel | Experimental Model | Protopine Concentration (μM) | Observed Effect | Reference |
| L-type Ca²⁺ Current (ICa,L) | Single isolated guinea-pig ventricular myocytes | 25 | Amplitude reduced to 89.1% of control | [10] |
| 50 | Amplitude reduced to 61.9% of control | [10] | ||
| 100 | Amplitude reduced to 45.8% of control | [10] | ||
| T-type Ca²⁺ Current (ICa,T) | Single isolated guinea-pig ventricular myocytes | 100 | No evident effects | [10] |
| Sodium Current (INa) | Single isolated guinea-pig ventricular myocytes | 25 | Significant attenuation (53% reduction at -30 mV) | [10] |
| Inward Rectifier K⁺ Current (IK1) | Single isolated guinea-pig ventricular myocytes | 25, 50, 100 | Variably inhibited (dose-dependent) | [10] |
| Delayed Rectifier K⁺ Current (IK) | Single isolated guinea-pig ventricular myocytes | 25, 50, 100 | Variably inhibited (dose-dependent) | [10] |
| Norepinephrine-induced Ca²⁺ influx | Rat thoracic aorta | 25, 50 (μg/mL) | Inhibited | [8] |
| High K⁺-induced Ca²⁺ influx | Rat thoracic aorta | 25, 50 (μg/mL) | Inhibited | [8] |
Visualized Mechanisms and Workflows
Caption: Protopine's vasodilatory signaling pathway.
Caption: Workflow for electrophysiological analysis.
Caption: Logical diagram of protopine's channel activity.
Experimental Protocols
Protocol 1: Electrophysiological Recording of L-type Ca²⁺ Currents in Cardiac Myocytes
This protocol is adapted from studies on single isolated guinea-pig ventricular myocytes.[10]
1. Cell Isolation:
-
Anesthetize a guinea pig according to institutional guidelines.
-
Excise the heart and mount it on a Langendorff apparatus.
-
Perfuse with a Ca²⁺-free Tyrode's solution containing collagenase to dissociate the ventricular tissue into single myocytes.
-
Store the isolated cells in a high-K⁺, low-Ca²⁺ solution at 4°C.
2. Solutions:
-
External Solution (for ICa,L): (in mM) 135.0 tetraethylammonium (B1195904) chloride (TEA-Cl), 1.0 MgCl₂, 1.8 CaCl₂, 10.0 HEPES, and 10.0 glucose. Adjust pH to 7.4 with CsOH.
-
Pipette Solution (Internal): (in mM) 120.0 CsCl, 20.0 TEA-Cl, 5.0 Mg-ATP, 10.0 EGTA, and 10.0 HEPES. Adjust pH to 7.2 with CsOH.
3. Electrophysiology (Whole-Cell Patch-Clamp):
-
Place isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Use a patch-clamp amplifier to establish a whole-cell recording configuration.
-
Hold the membrane potential at -50 mV to inactivate Na⁺ and T-type Ca²⁺ channels.
-
Apply depolarizing test pulses (e.g., to 0 mV for 300 ms) to elicit ICa,L.
-
Record baseline ICa,L for a stable period (3-5 minutes).
4. Application of this compound:
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 25, 50, 100 μM) in the external solution.
-
Perfuse the cell with the protopine-containing solution.
-
Continue recording ICa,L using the same voltage-clamp protocol to observe the inhibitory effects.
5. Data Analysis:
-
Measure the peak amplitude of ICa,L before and after protopine application.
-
Calculate the percentage of inhibition at each concentration.
-
Analyze changes in current kinetics (e.g., time to peak, decay time constant) and voltage-dependence of activation and inactivation.
Protocol 2: Assessment of Vasodilation in Isolated Aortic Rings
This protocol is based on experiments using isolated rat thoracic aorta to measure the effect of protopine on smooth muscle contraction.[8][9]
1. Tissue Preparation:
-
Euthanize a rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) solution.
-
Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in width).
-
Mount the rings in an organ bath containing K-H solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
2. Solutions:
-
Krebs-Henseleit (K-H) Solution: (in mM) 118.0 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25.0 NaHCO₃, and 11.0 glucose.
-
High K⁺ Solution: K-H solution where NaCl is replaced equimolarly with KCl (e.g., 60 mM KCl).
-
Agonist Solution: Norepinephrine (NE) prepared as a stock solution and diluted in K-H solution.
3. Measurement of Isotonic Contraction:
-
Connect the aortic rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2.0 g, washing with fresh K-H solution every 15-20 minutes.
-
Induce a stable contraction by adding a submaximal concentration of NE (e.g., 3 μM) or by replacing the K-H solution with the high K⁺ solution.
4. Application of this compound:
-
Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath to achieve the desired final concentrations (e.g., 10-100 μM).
-
Record the relaxation response as a percentage decrease from the pre-contracted tension.
5. Data Analysis:
-
Construct concentration-response curves for protopine-induced relaxation.
-
To study the inhibitory effect on Ca²⁺ influx, pre-incubate the aortic rings with protopine for 20-30 minutes before adding the contractile agent (NE or high K⁺). Compare the resulting contraction amplitude with control rings (no protopine).
-
Calculate IC₅₀ values for relaxation or inhibition of contraction where applicable.
References
- 1. Protopine - LKT Labs [lktlabs.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. プロトピン 塩酸塩 ≥98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of protopine on intracellular calcium and the PKC activity of rat aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protopine Hydrochloride as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine (B1679745), an isoquinoline (B145761) alkaloid found in various plants of the Papaveraceae family, has demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1][2] These notes provide a comprehensive overview of the mechanisms of action, experimental protocols, and key quantitative data related to the use of protopine hydrochloride as an anti-inflammatory agent in a research setting. This compound exerts its effects primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades, leading to a reduction in the production of pro-inflammatory mediators.[3][4][5]
Mechanism of Action
This compound mitigates the inflammatory response by targeting intracellular signaling pathways. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), protopine has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, including p38, ERK1/2, and JNK.[3] This upstream inhibition prevents the subsequent activation and nuclear translocation of the NF-κB p65 subunit by blocking the degradation of its inhibitory protein, IκBα.[3][4] The suppression of these pathways leads to the downregulation of pro-inflammatory genes, resulting in decreased production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3][5]
Key Signaling Pathway
Caption: Protopine inhibits inflammatory pathways.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Anti-Inflammatory Effects of Protopine on LPS-Stimulated Macrophages
| Cell Line | Inflammatory Mediator | Protopine Concentration (µM) | % Inhibition / Effect | Reference |
| RAW 264.7 | Nitric Oxide (NO) | 20, 40 (µg/mL) | Significant reduction | [6] |
| RAW 264.7 | Prostaglandin E2 (PGE2) | 20, 40 (µg/mL) | Significant reduction | [6] |
| RAW 264.7 | Cyclooxygenase-2 (COX-2) | 20, 40 (µg/mL) | Significant reduction | [6] |
| BV2 | Nitric Oxide (NO) | 5, 10, 20 | Concentration-dependent suppression | [3] |
| BV2 | Prostaglandin E2 (PGE2) | 5, 10, 20 | Concentration-dependent suppression | [3] |
| BV2 | TNF-α | 5, 10, 20 | Attenuated production | [3] |
| BV2 | IL-1β | 5, 10, 20 | Attenuated production | [3] |
| BV2 | IL-6 | 5, 10, 20 | Attenuated production | [3] |
| NCM460 | TNF-α | 5, 10, 20 | 259 to 77 pg/mL (at 20 µM) | [7][8] |
| NCM460 | IL-1β | 5, 10, 20 | 106 to 31 pg/mL (at 20 µM) | [7][8] |
| NCM460 | IL-6 | 5, 10, 20 | 185 to 51 pg/mL (at 20 µM) | [7][8] |
Table 2: In Vivo Anti-Inflammatory Effects of Protopine
| Animal Model | Inflammatory Model | Protopine Dosage (mg/kg) | Outcome | Reference |
| Mice | Carrageenan-induced paw edema | 50 | Significant suppression of paw edema | [3] |
| Mice | Carrageenan-induced paw edema | 50 | Abrogated iNOS and COX-2 expression | [3] |
| Rats | Carrageenan-induced paw edema | 50-100 (i.p.) | 3 times more effective than aspirin | [6] |
| Mice | LPS-induced acute kidney injury | 5, 15, 30 | Reduced BUN, Scr, and inflammatory cytokines | [6][9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7 or BV2).
1. Cell Culture and Treatment:
-
Culture RAW 264.7 or BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.[3]
-
Stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling protein phosphorylation).
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Assays (TNF-α, IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the culture supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway proteins.
-
Quantitative RT-PCR: Isolate total RNA and perform qRT-PCR to analyze the mRNA expression of inflammatory genes.
Caption: In vitro anti-inflammatory experimental workflow.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol describes the widely used carrageenan-induced paw edema model in rodents to evaluate the in vivo anti-inflammatory activity of this compound.[11][12][13]
1. Animals and Grouping:
-
Use adult male Wistar or Sprague-Dawley rats (150-250g).[12]
-
Acclimatize animals for at least one week before the experiment.[12]
-
Divide animals into groups (n=6 per group): Vehicle control, this compound treated groups (e.g., 50 mg/kg), and a positive control group (e.g., Indomethacin, 10 mg/kg).[3][12]
2. Experimental Procedure:
-
Administer this compound or the vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[11]
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw to induce inflammation.[11]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]
3. Data Analysis:
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.[12]
-
Caption: In vivo carrageenan-induced paw edema workflow.
Conclusion
This compound presents a promising candidate for further investigation as an anti-inflammatory agent. Its well-defined mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its therapeutic potential. The protocols and data presented in these application notes offer a framework for researchers to effectively design and conduct studies to further explore the anti-inflammatory properties of protopine.
References
- 1. Protopine - LKT Labs [lktlabs.com]
- 2. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review [mdpi.com]
- 7. all-imm.com [all-imm.com]
- 8. all-imm.com [all-imm.com]
- 9. mdpi.com [mdpi.com]
- 10. Protopine Protects Mice against LPS-Induced Acute Kidney Injury by Inhibiting Apoptosis and Inflammation via the TLR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Protopine Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine (B1679745), an isoquinoline (B145761) alkaloid found in plants of the Papaveraceae and Fumariaceae families, has garnered significant attention in neuroscience research.[1][2] As a bioactive compound, it demonstrates a wide spectrum of pharmacological activities, including neuroprotective, antidepressant-like, analgesic, and anti-inflammatory effects.[3][4] Protopine hydrochloride, the salt form of protopine, is often used in research due to its stability and solubility.[5][6]
This document provides a comprehensive overview of this compound's applications in neuroscience, detailing its mechanisms of action, quantitative efficacy, and established experimental protocols. The information is intended to guide researchers in designing and executing studies to explore the therapeutic potential of this multifaceted alkaloid.
Mechanism of Action in Neuroscience
This compound exerts its effects through multiple molecular targets and signaling pathways:
-
Inhibition of Neurotransmitter Transporters: It acts as an inhibitor of both the serotonin (B10506) transporter (SERT) and the noradrenaline transporter (NET), which is a key mechanism for its antidepressant-like effects.[7][8][9]
-
Acetylcholinesterase Inhibition: Protopine is a specific, reversible, and competitive inhibitor of acetylcholinesterase (AChE).[3][10] This activity is relevant for its potential in treating cognitive deficits, such as scopolamine-induced memory impairment.[10][11]
-
HDAC6 Inhibition and Tau Pathology: It functions as a natural inhibitor of Histone deacetylase 6 (HDAC6).[12][] By inhibiting HDAC6, protopine promotes the proteasomal degradation of pathological tau protein, a hallmark of Alzheimer's disease.[12]
-
Modulation of Ion Channels: Protopine is a known Ca2+ channel blocker, inhibiting calcium influx through both voltage-gated and receptor-gated channels.[4][14] This action contributes to its neuroprotective and vasodilation effects.[4][11] It also inhibits multiple cation channels in cardiac myocytes, including L-type Ca2+, sodium, and potassium channels.[15]
-
PI3K/Akt Signaling Pathway: In some cell models, protopine has been shown to induce the generation of reactive oxygen species (ROS), which leads to the inhibition of the PI3K/Akt signaling pathway, ultimately triggering apoptosis.[1][10]
-
GABA Receptor Modulation: Protopine enhances the binding of gamma-aminobutyric acid (GABA) to its receptors in the brain, suggesting a mechanism for its sedative and anticonvulsant effects.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data reported for protopine in various neuroscience-relevant assays.
Table 1: In Vitro Efficacy of this compound
| Target / Assay | System / Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Serotonin Transporter (SERT) | In vitro assay | IC50 | 0.94 µM | [9] |
| Serotonin Transporter (SERT) | In vitro assay | Ki | 0.92 µM | [9] |
| Noradrenaline Transporter (NET) | In vitro assay | IC50 | 19.5 µM | [9] |
| Noradrenaline Transporter (NET) | In vitro assay | Ki | 19.26 µM | [9] |
| Acetylcholinesterase (AChE) | In vitro assay | - | Dose-dependent inhibition | [11] |
| Cell Viability (Apoptosis) | HepG2, Huh7 Liver Carcinoma Cells | Effective Conc. | 10-40 µM | [1][10] |
| GABA Receptor Binding | Rat Brain Synaptic Membranes | Effective Conc. | 0.1, 1, 10 µM (Enhances binding) |[3] |
Table 2: In Vivo Administration and Effects of this compound
| Model | Species | Dosage | Route | Observed Effect | Reference |
|---|---|---|---|---|---|
| Antidepressant-like Effect (TST) | Mice | 5-20 mg/kg | i.p. | Decreased immobility time | [10] |
| Antidepressant-like Effect (HTR) | Mice | 5, 10, 20 mg/kg | - | Increased head twitch response | [7] |
| Antidepressant-like Effect (TST) | Mice | 3.75, 7.5, 30 mg/kg | - | Reduced immobility time | [7] |
| Memory Impairment | Mice | 0.1 and 1 mg/kg | i.p. | Alleviated scopolamine-induced amnesia | [10][11] |
| Focal Cerebral Ischemia | Rats | 1-4 mg/kg (daily for 3 days) | i.p. | Protective effect against ischemic injury | [10] |
| Alzheimer's Disease (Tau) | 3xTg-AD & P301S Mice | - | - | Attenuated tau pathology, improved learning | [12] |
| Anticonvulsant Activity | Mice | 0.005, 0.05 mg/kg | - | Prolonged seizure latency, reduced severity | [3] |
| Acute Toxicity | ICR Mice | LD50 | 481.99 mg/kg | Oral |[16] |
Signaling Pathways and Visualizations
Diagrams generated using Graphviz illustrate the key signaling pathways modulated by this compound.
Inhibition of Serotonin and Noradrenaline Transporters
Protopine blocks the reuptake of serotonin (5-HT) and noradrenaline (NE) from the synaptic cleft, increasing their availability to bind to postsynaptic receptors. This mechanism is central to its antidepressant-like properties.[7][9]
References
- 1. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protopine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Protopine - LKT Labs [lktlabs.com]
- 5. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protopine inhibits serotonin transporter and noradrenaline transporter and has the antidepressant-like effect in mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protopine promotes the proteasomal degradation of pathological tau in Alzheimer's disease models via HDAC6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Protopine Hydrochloride: Applications in Cancer Cell Line Studies
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protopine (B1679745), an isoquinoline (B145761) alkaloid found in plants of the Papaveraceae and Fumariaceae families, has demonstrated significant anti-tumor activity across a variety of cancer cell lines.[1][2][3] As a hydrochloride salt, its improved solubility makes it amenable to in vitro studies. This document provides a comprehensive overview of the applications of protopine hydrochloride in cancer cell line research, including its mechanisms of action, quantitative data from various studies, and detailed protocols for key experiments.
This compound has been shown to induce apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion in cancer cells.[1][4][5] Its anti-cancer effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK/NF-κB pathways, and the generation of reactive oxygen species (ROS).[1][6][7]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach:
-
Induction of Apoptosis: Protopine triggers apoptosis primarily through the intrinsic or mitochondrial pathway.[1][8] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1] It has also been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Mcl-1.[4][9]
-
Cell Cycle Arrest: In several cancer cell lines, protopine causes mitotic arrest.[4][5] This is achieved by acting as a microtubule-stabilizing agent, leading to the activation of the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex.[4][10]
-
Generation of Reactive Oxygen Species (ROS): Protopine induces the accumulation of intracellular ROS, which in turn inhibits pro-survival signaling pathways like PI3K/Akt.[1][2][8]
-
Inhibition of Pro-Survival Signaling: Protopine has been shown to inhibit the phosphorylation of Akt and components of the MAPK pathway, as well as suppress the activation of NF-κB.[1][7][10]
-
Inhibition of Metastasis: Studies have indicated that protopine can inhibit the migration and invasion of cancer cells, potentially by down-regulating matrix metalloproteinases (MMPs) and markers of the epithelial-mesenchymal transition (EMT).[1]
Quantitative Data
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
| Table 1: IC50 Values of this compound in Various Cancer Cell Lines | |||
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Liver Carcinoma | Huh-7 | Approx. 20 | [1] |
| HepG2 | Not explicitly stated, but cytotoxic effects observed at 10-40 µM | [3] | |
| Prostate Cancer (hormone-refractory) | PC-3 | Not explicitly stated, but effects seen at concentrations around 1-10 µM | [4] |
| DU-145 | Not explicitly stated, but effects seen at concentrations around 1-10 µM | [4] | |
| Breast Cancer | MDA-MB-231 | Dose-dependent cytotoxicity observed; specific IC50 selected for further experiments but value not stated. | [2] |
| MCF-7 | Higher cytotoxicity compared to glioblastoma cell lines. | [11] | |
| Pancreatic Cancer | MIA PaCa-2 | Higher cytotoxicity compared to glioblastoma cell lines. | [11] |
| PANC-1 | Higher cytotoxicity compared to glioblastoma cell lines. | [11] | |
| Acute Myeloid Leukemia (AML) | Differentiation-inducing activity observed. | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular accumulation of ROS.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates.
-
Treat the cells with this compound for the desired time.
-
Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Harvest the cells and analyze the fluorescence intensity by flow cytometry or visualize under a fluorescence microscope.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., for Akt, p-Akt, Bcl-2, caspases, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
References
- 1. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.com [scientificlabs.com]
- 6. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protopine Exerts Anti-Leukemic Effects by Promoting ROS-mediated Inhibition of Survival Signals in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protopine - LKT Labs [lktlabs.com]
- 11. Protopine/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Protopine Hydrochloride
Introduction
Protopine (B1679745) is a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae, Berberidaceae, and Fumariaceae families.[1][2] It exhibits a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiplatelet effects, making it a compound of significant interest in pharmaceutical research and drug development.[1][2] High-performance liquid chromatography (HPLC) is a precise, accurate, and robust analytical technique widely employed for the quantitative determination of protopine in various matrices, including plant extracts and biological samples.[3][4][5] This document provides a detailed application note and protocol for the analysis of Protopine hydrochloride using reversed-phase HPLC (RP-HPLC).
I. Analytical Method
A validated RP-HPLC method is presented for the quantitative analysis of this compound. The chromatographic conditions have been optimized to achieve good resolution and sensitivity.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Water (containing 0.8% triethylamine (B128534) and 3% acetic acid) (20:80, v/v)[4] or Methanol:Water:10% Acetic Acid (80:20:2, v/v/v), pH 5.6[3] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Detection Wavelength | 289 nm[4] or 285 nm[3] or 290 nm[6] |
| Column Temperature | Ambient |
Method Validation Summary:
The presented HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7][8]
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999[4] |
| Accuracy (% Recovery) | 98.49%[4] |
| Precision (RSD %) | < 2%[4] |
| Limit of Detection (LOD) | 50 ng/mL[3] |
| Limit of Quantification (LOQ) | 254.30 ng/spot (for HPTLC method)[6] |
II. Experimental Protocols
A. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).
B. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Plant Material (e.g., Corydalis racemose):
-
Accurately weigh a suitable amount of the powdered plant material.
-
Extract the protopine using an appropriate solvent (e.g., methanol) through methods like ultrasonication or soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[9]
-
-
For Biological Samples (e.g., Rat Plasma):
-
Perform a liquid-liquid extraction. For example, under basic conditions, extract the plasma sample twice with ether.[3]
-
Re-extract the protopine from the ether phase with a dilute acid solution (e.g., 0.02 mol/L sulfuric acid).[3]
-
Filter the final aqueous solution through a 0.45 µm syringe filter prior to HPLC analysis.[3]
-
C. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.
-
Record the chromatograms and measure the peak area for protopine.
D. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the protopine standard against its concentration.
-
Quantification: Determine the concentration of protopine in the samples by interpolating their peak areas on the calibration curve.
III. Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative Example of Protopine's Action)
Caption: Illustrative mechanism of Protopine's action.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. [RP-HPLC method for determination of protopine in plasma and pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review [mdpi.com]
- 6. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journalbji.com [journalbji.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Protopine Hydrochloride in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine (B1679745) is an isoquinoline (B145761) alkaloid found in various plants of the Papaveraceae family, such as Macleaya cordata and species of Corydalis and Papaver.[1][2] As a bioactive compound, it has garnered significant interest for its broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, analgesic, and anticancer effects.[1][3] Protopine hydrochloride, the salt form, is often used in research settings.
The effective dosage of this compound is highly dependent on the experimental model (in vivo or in vitro), the route of administration, and the specific biological effect under investigation. These application notes provide a comprehensive summary of reported dosages and detailed protocols from the scientific literature to guide researchers in designing their experiments. It is important to note that some studies utilize protopine total alkaloids (MPTA) extracted from Macleaya cordata, which may have different activity profiles and toxicity compared to isolated protopine.[4][5]
In Vivo Models & Dosages
The following table summarizes effective dosages of protopine and MPTA reported in various animal models.
| Pharmacological Effect | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| Anti-inflammatory | Rats (Carrageenan-induced paw edema) | 50–100 mg/kg (Protopine) | Intraperitoneal (i.p.) | Single dose | Inhibition of edema was three times higher than aspirin. | [3][6] |
| Rats (Carrageenan-induced paw edema) | 2.54–5.08 mg/kg (MPTA) | Oral gavage (i.g.) | 7 days | Significant anti-inflammatory activity observed 6 hours after carrageenan injection. | [7][8] | |
| Mice (Xylene-induced ear edema) | 3.67–7.33 mg/kg (MPTA) | Oral gavage (i.g.) | 7 days | Significantly reduced the degree of swelling. | [7][8] | |
| Mice (LPS-induced intestinal inflammation) | 6, 12, 24 mg/kg (MPTA) | - | - | Alleviated intestinal inflammation and reduced pro-inflammatory cytokines. | [9] | |
| Neuroprotective | Rats (Focal cerebral ischemia) | 0.98, 1.96, 3.92 mg/kg (Protopine) | Intraperitoneal (i.p.) | 3 days | Dose-dependently reduced cerebral infarction and improved neurological deficit. | [10] |
| Rats (Neonatal hypoxic-ischemic brain damage) | Not specified | - | 7 days | Reduced infarct volume and improved neurological prognosis. | [11] | |
| Antidepressant | Mice (Tail suspension test) | 3.75, 7.5, 30 mg/kg (Protopine) | - | - | Produced a dose-dependent reduction in immobility time. | |
| Mice (5-HTP-induced head twitch) | 5, 10, 20 mg/kg (Protopine) | - | - | Dose-dependently increased the number of head twitches. | [12] | |
| Anticancer | Mice (Xenograft model) | 5, 10, 20 mg/kg (Protopine) | - | - | Inhibited tumor growth without obvious signs of toxicity. | [3] |
| Analgesic | Mice (Formalin-induced pain model) | 10, 20, 40 mg/kg (Protopine) | - | - | Demonstrated significant analgesic activity. | [3][6] |
| Anticonvulsant | Mice (Pentylenetetrazol-induced seizures) | 0.005, 0.05 mg/kg (Protopine) | - | - | Dose-dependently prolonged seizure latency and reduced severity. | [3] |
| Acute Kidney Injury | Mice (LPS-induced AKI) | Not specified (Protopine) | Intragastric (i.g.) | 3 days | Alleviated inflammation and reversed increases in IFN-γ, TNF, and IL-2. | [6] |
In Vitro Models & Dosages
The following table summarizes effective concentrations of protopine reported in various cell-based assays.
| Application | Cell Line(s) | Concentration Range | Key Metric | Key Findings | Reference(s) |
| Anticancer / Cytotoxicity | MDA-MB-231 (Human breast cancer) | 4–128 µg/mL | IC₅₀ = 32 µg/mL | Dose-dependently decreased cell proliferation and induced apoptosis. | [13] |
| MIA PaCa-2, PANC-1 (Pancreatic cancer) | 0.003–300 µM | - | Displayed higher cytotoxicity compared to glioblastoma cells. A low dose (0.016 µM) showed a hormetic (pro-viability) effect in PANC-1. | [14] | |
| U343, U87 (Glioblastoma) | 0.003–300 µM | - | Less sensitive to protopine compared to pancreatic cancer cells. | [14] | |
| HepG2 (Hepatoma), SW480 (Colon adenocarcinoma) | 1000 µg/mL | - | Exhibited antitumor activity at a high concentration. | [3] | |
| HDFs (Human Dermal Fibroblasts) | 0.003–300 µM | - | More resistant to protopine; viability decreased only at high concentrations (200–300 µM). | [14] | |
| Anti-inflammatory | RAW 264.7 (Murine macrophages) | 20, 40 µg/mL | - | Reduced LPS-stimulated production of NO, COX-2, and PGE₂. | [3] |
| Anti-platelet Aggregation | Rabbit platelets | 100 µg/mL | - | Inhibited the formation of thromboxane, thereby reducing platelet aggregation. | [3] |
Detailed Experimental Protocols
Protocol 4.1: Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This protocol is adapted from studies evaluating the anti-inflammatory effects of MPTA.[7][8]
-
Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring the inhibition of edema formation in a rat model.
-
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Prednisone (B1679067) acetate (B1210297) (10.8 mg/kg)
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
Plethysmometer
-
Oral gavage needles
-
-
Procedure:
-
Acclimatization: Acclimate rats for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).
-
Grouping: Randomly divide animals into groups (n=10 per group): Vehicle Control, Positive Control, and Protopine Treatment groups (e.g., 1, 2.5, and 5 mg/kg).
-
Dosing: Administer this compound or vehicle via oral gavage once daily for 7 consecutive days. The positive control group receives prednisone acetate.
-
Edema Induction: One hour after the final dose on day 7, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Immediately inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 4, and 6 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:
-
Inhibition (%) = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
Protocol 4.2: Evaluation of Neuroprotective Effects (Focal Cerebral Ischemia in Rats)
This protocol is based on a study investigating protopine's protective effects against ischemic brain injury.[10]
-
Objective: To determine if pre-treatment with this compound can reduce brain damage in a rat model of stroke.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.9% normal saline)
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
Male Sprague-Dawley rats (250-300 g)
-
4-0 monofilament nylon suture
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
-
Procedure:
-
Acclimatization & Grouping: Acclimate rats as described above. Randomly divide into groups: Sham, Vehicle Control, and Protopine Treatment groups (e.g., 0.98, 1.96, and 3.92 mg/kg).
-
Dosing: Administer this compound or vehicle intraperitoneally once daily for 3 consecutive days.
-
Ischemia Induction (MCAO Model): On day 3, one hour after the final dose, anesthetize the rats. Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with a 4-0 monofilament nylon suture for a defined period (e.g., 2 hours), followed by reperfusion. The sham group undergoes the same surgery without vessel occlusion.
-
Neurological Assessment: 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate slices in 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
Capture images of the slices and quantify the infarct area using image analysis software.
-
-
-
Data Analysis:
-
Compare neurological deficit scores and infarct volumes between groups using ANOVA. A dose-dependent reduction in infarct size and neurological score indicates a neuroprotective effect.
-
Protocol 4.3: In Vitro Cytotoxicity Assessment (WST-8 Assay)
This protocol is adapted from a study assessing protopine's anticancer activity on breast cancer cells.[13]
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate its IC₅₀ value.
-
Materials:
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
MDA-MB-231 human breast cancer cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
WST-8 assay kit (e.g., CCK-8)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3x10³ to 5x10³ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 4 to 128 µg/mL). Include a vehicle control group (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add 10 µL of WST-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control group:
-
Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
-
Plot the viability percentage against the log of the protopine concentration.
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Key Signaling Pathways & Workflows
Diagrams generated using Graphviz illustrate the mechanisms of action and experimental processes.
Caption: Protopine's anti-inflammatory mechanism.
Caption: Protopine's neuroprotective pathway.
Caption: General experimental workflow for in vivo studies.
Safety and Toxicology
It is critical to consider the toxicological profile of protopine when designing experiments. The lethal dose can vary significantly based on the purity of the compound (isolated protopine vs. total alkaloids) and the administration route.
| Toxicity Metric | Animal Model | Administration Route | Value | Reference(s) |
| LD₅₀ (Lethal Dose, 50%) | ICR Mice | Oral (i.g.) | 313.10 mg/kg (Protopine) | [5][15] |
| ICR Mice | Oral (i.g.) | 481.99 mg/kg (MPTA) | [4][5] | |
| Mice | Intraperitoneal (i.p.) | 102 mg/kg | [16] | |
| Mice | Intraperitoneal (i.p.) | 482 mg/kg | [17] | |
| NOEL (No Observed Effect Level) | Rats | Oral (Teratogenicity study with MPTA) | 7.53 mg/kg | [4][5] |
| Rats | Oral (90-day subchronic study with MPTA) | 96.40 mg/kg/day | [4][5] |
Note: The conflicting LD₅₀ values highlight the importance of using a well-characterized compound and performing preliminary dose-range-finding studies. The distinction between pure protopine and protopine total alkaloids (MPTA) is significant, with MPTA appearing to have a higher LD₅₀ in oral mouse studies.[4][5][15]
References
- 1. Protopine - LKT Labs [lktlabs.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents [frontiersin.org]
- 6. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]
- 8. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protopine-Type Alkaloids Alleviate Lipopolysaccharide-Induced Intestinal Inflammation and Modulate the Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of protopine on the focal cerebral ischaemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protopine inhibits serotonin transporter and noradrenaline transporter and has the antidepressant-like effect in mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. Protopine/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach [frontiersin.org]
- 16. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 17. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protopine Hydrochloride: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine (B1679745), an isoquinoline (B145761) alkaloid found in various plant species such as those of the Papaveraceae and Fumariaceae families, has emerged as a promising scaffold in drug discovery.[1][2] Its hydrochloride salt is often utilized in research due to its solubility. Protopine exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects.[1] These diverse biological activities stem from its ability to modulate multiple cellular signaling pathways, making it a molecule of significant interest for the development of novel therapeutics.[1][3][4]
These application notes provide a comprehensive overview of protopine hydrochloride's utility in drug discovery research. This document includes a summary of its biological activities, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Biological Activities and Mechanisms of Action
This compound exerts its effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling cascades.
-
Anticancer Activity: Protopine has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1] Its anticancer mechanisms include stabilizing microtubules, which leads to mitotic arrest and apoptosis.[5] It also induces the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS) and subsequent inhibition of the PI3K/Akt signaling pathway.[3][6] Furthermore, protopine has been shown to down-regulate anti-apoptotic proteins like Mcl-1 and Bcl-2 while up-regulating pro-apoptotic proteins such as caspase-3 and caspase-9.[1][6]
-
Anti-inflammatory Activity: Protopine exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[7] This is achieved through the suppression of the NF-κB and MAPK signaling pathways.[4][7][8]
-
Neuroprotective and Analgesic Effects: The compound has shown neuroprotective effects, potentially through its antioxidant properties and ability to antagonize calcium channels. Protopine also exhibits analgesic effects, which may be mediated by opioid and α-adrenergic receptors.[1]
-
Cardiovascular Effects: Protopine acts as a Ca2+ channel blocker and an antiplatelet agent, suggesting its potential in cardiovascular research.[9][10] It can suppress Ca2+ influx, leading to the prevention of aortic contraction.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| HL-60 | Leukemia | 6.68 | MTT | [1] |
| A-549 | Lung Cancer | 20.47 | MTT | [1] |
| MCF-7 | Breast Cancer | 22.59 | MTT | [1] |
| MDA-MB-231 | Breast Cancer | 32 µg/mL | WST-8 | [11] |
| SMMC-7721 | Hepatocellular Carcinoma | 27.77 ± 2.29 | Not Specified | [12] |
| HepG2 | Liver Carcinoma | 10-40 (effective range) | MTT | [6] |
| Huh7 | Liver Carcinoma | 10-40 (effective range) | MTT | [6] |
Table 2: Effect of this compound on Serotonin and Noradrenaline Transporters
| Transporter | IC50 Value (µM) | Reference |
| Serotonin Transporter (SERT) | 0.94 | [13] |
| Noradrenaline Transporter (NET) | 19.5 | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow: Cell Viability and Apoptosis
Caption: Workflow for cell viability and apoptosis assays.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell line of interest (e.g., HepG2, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 to 40 µM.[6]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, 72, or 96 hours.[6]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][9]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[4][9]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM Hepes/NaOH (pH 7.4), 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 10-40 µM) for 24 hours.[6]
-
Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[13] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.[3]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways (MAPK, NF-κB, PI3K/Akt) following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-p65, anti-p-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells and determine the protein concentration.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.[14]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[15]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a versatile natural product with significant potential in drug discovery, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways, makes it an attractive candidate for further investigation and development. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this promising compound.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common experimental artifacts with Protopine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protopine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is an isoquinoline (B145761) alkaloid salt derived from various plants, including those in the Papaveraceae family. It is a bioactive compound known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anti-angiogenic, and anti-tumor activities.[1] It has also been identified as a Ca2+ channel blocker and an antiplatelet agent.[2]
Q2: What is the known mechanism of action for this compound's anti-cancer effects?
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the increased expression of caspase-3 and caspase-9.[1] It can also induce the generation of reactive oxygen species (ROS), leading to the inhibition of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[1][3] Additionally, it has been reported to mediate mitotic arrest by promoting tubulin polymerization.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is light-sensitive and should be protected from light.[4] For long-term storage, it is recommended to keep it at -20°C, where it is stable for at least four years. For shorter-term use, storage at 2-8°C is also acceptable.
Q4: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethyl formamide, with a reported solubility of approximately 0.1 mg/mL. It is also soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. The free base, protopine, is practically insoluble in water.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
Potential Cause 1: Compound Instability or Degradation.
-
Troubleshooting Tip: Ensure this compound is stored correctly (protected from light at -20°C or 2-8°C). Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
Potential Cause 2: Off-Target Effects.
-
Troubleshooting Tip: this compound has multiple known biological activities. Consider that observed cellular effects may be due to mechanisms other than the one you are primarily investigating. For example, it can act as a Ca2+ channel blocker and an acetylcholinesterase inhibitor.[2] If unexpected phenotypes arise, consider performing counter-screens or using specific inhibitors for potential off-target pathways to isolate the effect of interest.
Potential Cause 3: Cytotoxicity at Higher Concentrations.
-
Troubleshooting Tip: High concentrations of this compound can be toxic to cells.[5] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range for your experiments, distinguishing between pharmacological effects and general cytotoxicity.
Issue 2: High background or artifacts in fluorescence-based assays.
Potential Cause: Intrinsic Fluorescence of Protopine.
-
Troubleshooting Tip: Protopine has been shown to exhibit fluorescence at an excitation wavelength of 285 nm. This can interfere with assays that use similar excitation wavelengths, such as those monitoring protein fluorescence, leading to false positives or high background.
-
Mitigation Strategy 1: If possible, switch to a fluorescent probe with an excitation and emission spectrum that does not overlap with that of protopine.
-
Mitigation Strategy 2: Include a "protopine only" control (without cells or your fluorescent probe) to measure its intrinsic fluorescence at the assay's wavelength. This background can then be subtracted from your experimental readings.
-
Mitigation Strategy 3: Consider using a non-fluorescence-based orthogonal assay to validate your findings, such as a colorimetric or luminescent assay.
-
Issue 3: Poor solubility in aqueous buffers.
Potential Cause: Low Aqueous Solubility.
-
Troubleshooting Tip: Protopine base is practically insoluble in water. While the hydrochloride salt has improved solubility, it may still precipitate in certain aqueous buffers.
-
Solution Preparation: Prepare a high-concentration stock solution in an organic solvent like DMSO. For your experiments, dilute the stock solution into your aqueous buffer or cell culture medium, ensuring the final concentration of the organic solvent is low (typically <0.5%) and consistent across all samples to avoid solvent-induced artifacts.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Protopine
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| HL-60 | Human Leukemia | 6.68 | MTT | [6] |
| A-549 | Lung Cancer | 20.47 | MTT | [6] |
| MCF-7 | Breast Cancer | 22.59 | MTT | [6] |
| HepG2 | Liver Carcinoma | Varies | MTT | [1][6] |
| Huh-7 | Liver Carcinoma | Varies | MTT | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Varies | MTT | [6] |
| PANC-1 | Pancreatic Cancer | Varies | MTT | [6] |
Table 2: Acetylcholinesterase Inhibition
| Compound | IC50 Value (µM) | Reference |
| This compound | 69.81 | [7] |
Table 3: Acute Toxicity Data
| Animal Model | Route of Administration | LD50 Value (mg/kg) | Reference |
| Mouse | Intraperitoneal | 102 | [5] |
| Mouse | Oral | 160 | |
| Mouse | Intravenous | 35.5 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (prepared from a DMSO stock) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control for cell death.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol is based on standard DCFH-DA assay methods.[10][11][12]
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay.
-
DCFH-DA Staining: After treatment, wash the cells with serum-free medium or PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the number of cells (e.g., by performing a parallel viability assay) and express the results as a fold change relative to the vehicle control.
Western Blot for PI3K/Akt Signaling Pathway
This protocol is a general guideline for Western blotting.[13][14][15][16]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-PI3K, total PI3K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: this compound induces ROS, inhibiting the PI3K/Akt pathway.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. lines ic50 values: Topics by Science.gov [science.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. biocompare.com [biocompare.com]
- 13. biomol.com [biomol.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
Technical Support Center: Optimizing Protopine Hydrochloride Concentration for Cell Assays
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Protopine hydrochloride in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on published data, a starting range of 1 µM to 100 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO. For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. Store the stock solution at -20°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the PI3K/Akt pathway, the intrinsic and extrinsic apoptosis pathways, and the NF-κB and MAPK signaling pathways.[1][2]
Q4: Can this compound affect the cell cycle?
A4: Yes, this compound can induce cell cycle arrest, particularly at the G2/M phase, by stabilizing microtubules.[3][4] This can lead to mitotic arrest and subsequent apoptosis in cancer cells.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC-3 | Prostate Cancer | Not explicitly stated, but effective at inducing apoptosis. | Apoptosis Assay | [3][4] |
| HepG2 | Liver Carcinoma | Dose-dependent inhibition of viability. | MTT Assay | [1] |
| Huh-7 | Liver Carcinoma | Dose-dependent inhibition of viability. | MTT Assay | [1] |
| MDA-MB-231 | Breast Cancer | 32 µg/mL (approximately 90 µM) | WST-8 Assay | [5] |
| MIA PaCa-2 | Pancreatic Cancer | Cytotoxic effects observed. | Viability Assays | [6][7] |
| PANC-1 | Pancreatic Cancer | Cytotoxic effects observed. | Viability Assays | [6][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution following this compound treatment using PI staining and flow cytometry.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability in Control Group | - Cell seeding density is too low or too high.- Contamination of cell culture.- Improper handling of cells. | - Optimize cell seeding density for your specific cell line.- Check for microbial contamination and use aseptic techniques.- Ensure gentle handling of cells during passaging and seeding. |
| Inconsistent Results Between Replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate for critical experiments. |
| No Dose-Dependent Effect Observed | - Concentration range of this compound is too narrow or not in the effective range.- Incubation time is too short. | - Broaden the concentration range in your dose-response experiment.- Increase the incubation time to allow for the compound to exert its effects. |
| High Background in Apoptosis Assay | - Mechanical stress during cell harvesting.- Over-incubation with trypsin. | - Handle cells gently during harvesting.- Minimize trypsinization time. |
| Poor Resolution in Cell Cycle Analysis | - Cell clumping.- Improper fixation. | - Ensure a single-cell suspension before fixation.- Fix cells in ice-cold 70% ethanol and add dropwise while vortexing. |
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
References
- 1. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Protopine/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protopine/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine hydrochloride light sensitivity and degradation
Welcome to the Technical Support Center for protopine (B1679745) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling, storage, and analysis of this light-sensitive compound.
Frequently Asked Questions (FAQs)
Q1: My protopine hydrochloride solution appears to have changed color after being on the benchtop. What could be the cause?
A1: this compound is known to be light-sensitive.[1] Exposure to ambient light, especially UV radiation, can induce chemical degradation, which may result in a color change. It is crucial to protect solutions of this compound from light at all times by using amber vials or wrapping containers in aluminum foil.
Q2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a this compound sample that has been stored for a while. Could this be due to degradation?
A2: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. This compound can degrade under various stress conditions, including exposure to light, acid, base, and oxidative environments. These degradation products will likely have different retention times than the parent compound, resulting in additional peaks.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1] For long-term storage, refrigeration (2-8°C) is recommended. Always handle the compound in a subdued light environment.
Q4: What analytical techniques are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for quantifying this compound and its degradation products.[2][3] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is invaluable for the identification and structural elucidation of these degradation products.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound due to light exposure during experimental procedures.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Conduct all experimental steps, including solution preparation, dilutions, and plate loading, under subdued light conditions. Use amber-colored microplates or cover standard plates with a light-blocking lid.
-
Freshly Prepare Solutions: Prepare this compound solutions immediately before use. If solutions need to be stored, even for a short period, they should be protected from light and kept on ice or refrigerated.
-
Perform a Control Experiment: Analyze a freshly prepared, light-protected solution of this compound alongside your experimental samples using a validated analytical method (e.g., HPLC) to confirm its integrity and concentration.
-
Issue 2: Difficulty in identifying unknown peaks in HPLC analysis.
-
Possible Cause: Formation of unknown degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To generate a profile of potential degradation products, perform forced degradation studies under various stress conditions (photolytic, acidic, basic, oxidative) as outlined in the ICH Q1B guidelines.[6][7] This will help in tentatively identifying the peaks observed in your chromatogram.
-
Utilize Mass Spectrometry: Couple your HPLC system to a mass spectrometer (LC-MS/MS) to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the unknown peaks. This data is critical for structural elucidation. The fragmentation pattern of protopine itself can serve as a reference.[5]
-
Consult Literature on Related Compounds: Review literature on the degradation pathways of similar isoquinoline (B145761) alkaloids, as they may share common degradation mechanisms.[8][9]
-
Experimental Protocols
Protocol 1: Photostability Testing of this compound (Forced Degradation)
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[6][10]
Objective: To assess the susceptibility of this compound to degradation upon exposure to light.
Materials:
-
This compound (solid and in solution, e.g., in methanol (B129727) or a relevant buffer)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
-
Light-protective wrapping (e.g., aluminum foil)
-
A calibrated light source capable of emitting both cool white fluorescent and near-ultraviolet (UV) light.
-
Validated HPLC-UV method for the quantification of this compound.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration.
-
Place a portion of the solid this compound in a transparent container.
-
Prepare "dark controls" by wrapping identical samples in aluminum foil.
-
-
Light Exposure:
-
Expose the unwrapped samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Place the dark controls alongside the exposed samples to monitor for any thermally induced degradation.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots of the exposed solutions and the dark controls.
-
Analyze the samples using a validated, stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the exposed samples to that in the dark controls.
-
Data Presentation:
| Condition | Exposure Duration (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| Light-Exposed | 0 | 100 | 0 |
| t₁ | Value | Value | |
| t₂ | Value | Value | |
| tₙ | Value | Value | |
| Dark Control | 0 | 100 | 0 |
| tₙ | Value | Value |
Note: This table should be populated with your experimental data.
Protocol 2: Analysis of Degradation Products by HPLC-MS/MS
Objective: To identify the potential degradation products of this compound following light exposure.
Materials:
-
Degraded sample of this compound from the photostability study.
-
LC-MS/MS system.
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid).
Procedure:
-
Sample Preparation: Dilute the degraded sample to a suitable concentration for LC-MS/MS analysis.
-
Chromatographic Separation: Inject the sample onto the HPLC system and separate the components using a suitable gradient elution method.
-
Mass Spectrometric Detection:
-
Acquire full-scan mass spectra in positive ion mode to determine the molecular weights of the parent compound and its degradation products.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion and the ions of the potential degradation products to obtain fragmentation patterns.
-
-
Data Analysis:
-
Compare the fragmentation pattern of the degradation products with that of protopine to identify common structural motifs.
-
Propose structures for the degradation products based on their molecular weights and fragmentation patterns. Potential degradation pathways for isoquinoline alkaloids include demethylenation.[4]
-
Visualizations
Caption: Workflow for photostability testing and degradation analysis.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. [RP-HPLC method for determination of protopine in plasma and pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of allocryptopine and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. asianjpr.com [asianjpr.com]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Protopine Hydrochloride Interference with Fluorescent Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from protopine (B1679745) hydrochloride in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: Can protopine hydrochloride interfere with my fluorescence assay?
A1: Yes, this compound has the potential to interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: Protopine is an intrinsically fluorescent molecule.[1][2] It can emit its own light upon excitation, which can be detected by the instrument and contribute to high background signals or be misinterpreted as a positive result.
-
Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorescent dye or the emitted light from the dye. This process, known as the inner filter effect or quenching, can lead to a decrease in the measured fluorescence signal, potentially resulting in false negatives.[3]
Q2: What are the known spectral properties of protopine?
A2: Protopine has been shown to exhibit fluorescence with an excitation wavelength of approximately 285 nm.[1][2] This excitation wavelength is in the ultraviolet range and can overlap with the excitation of other fluorophores, particularly those used for protein analysis like tryptophan.[1][2] The exact emission spectrum of this compound is not consistently reported in the literature and may vary depending on the solvent and pH.
Q3: How do I know if this compound is causing interference in my experiment?
A3: The most direct way to determine if this compound is interfering is to run proper controls. A key control is a sample containing only this compound at the same concentration used in your experiment, without your fluorescent dye. If you observe a signal in this control, you are likely detecting protopine's autofluorescence. To check for quenching, a control with your fluorescent dye and this compound should be compared to a control with the dye alone. A decrease in signal in the presence of protopine suggests quenching.
Q4: Which fluorescent dyes are most likely to be affected by this compound?
A4: Dyes with excitation or emission spectra that overlap with protopine's absorption and emission spectra are most at risk. Given its UV excitation, dyes excited in the blue region of the spectrum might be susceptible to interference. However, without a complete emission spectrum for protopine, it is difficult to predict the full extent of spectral overlap.
Troubleshooting Guides
Issue 1: High Background Fluorescence in the Presence of this compound
This issue suggests that the autofluorescence of this compound is contributing to your signal.
Troubleshooting Steps:
-
Run an Autofluorescence Control: Prepare wells containing only your assay buffer and this compound at the experimental concentration. Measure the fluorescence using the same instrument settings as your main experiment. A significant signal confirms autofluorescence.
-
Perform a Spectral Scan: If your instrument allows, perform an excitation and emission scan of this compound in your assay buffer to determine its specific spectral properties. This will help you choose filters or dyes to minimize overlap.
-
Change the Fluorophore: Select a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from protopine. Dyes excited by longer wavelengths (e.g., in the red or far-red spectrum) are generally less prone to interference from autofluorescent compounds.[4]
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the average signal from the "protopine only" control from your experimental wells.
Issue 2: Reduced Fluorescence Signal in the Presence of this compound
This may indicate that this compound is quenching your fluorescent dye.
Troubleshooting Steps:
-
Run a Quenching Control: Prepare a sample with your fluorescent dye at the assay concentration and add this compound. Compare the signal to a sample with the dye alone. A significant signal reduction points to quenching.
-
Perform a "Pre-Read": To assess the inner filter effect, measure the absorbance of this compound at the excitation and emission wavelengths of your fluorophore.[5] Significant absorbance suggests potential quenching.
-
Change the Fluorophore: Some dyes are more susceptible to quenching than others.[6] Experiment with a different fluorescent probe, ideally one with a different chemical structure and spectral properties.
-
Consider an Orthogonal Assay: If possible, validate your findings using a non-fluorescence-based method, such as an absorbance or luminescence assay.[3]
Quantitative Data Summary
The following tables provide a framework for characterizing the interference of this compound. The values for this compound would need to be determined experimentally.
Table 1: Spectral Properties of this compound
| Parameter | Value | Source |
| Excitation Maximum (λex) | ~285 nm | [1][2] |
| Emission Maximum (λem) | To be determined experimentally | |
| Molar Extinction Coefficient (ε) | To be determined experimentally | |
| Quantum Yield (Φ) | To be determined experimentally |
Table 2: Potential for Spectral Overlap with Common Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with Protopine |
| DAPI | 358 | 461 | Moderate (potential for emission overlap) |
| Fluorescein (FITC) | 494 | 518 | Low (spectrally distinct) |
| Rhodamine B | 555 | 580 | Low (spectrally distinct) |
| Cyanine 5 (Cy5) | 649 | 670 | Very Low (spectrally distinct) |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in your assay buffer.
-
-
Procedure:
-
In a black, clear-bottom microplate, add the this compound dilutions to triplicate wells.
-
Include wells with assay buffer only as a background control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary experiment.
-
-
Analysis:
-
Subtract the average background signal from the protopine-containing wells.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
-
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Preparation:
-
Prepare a solution of your fluorescent probe in assay buffer at the concentration used in your experiment.
-
Prepare a concentrated stock of this compound.
-
-
Procedure:
-
In a microplate, add the fluorescent probe solution to all wells.
-
Add serial dilutions of this compound to the experimental wells.
-
Add an equivalent volume of solvent to the control wells.
-
Incubate for a short period.
-
Read the fluorescence intensity.
-
-
Analysis:
-
A concentration-dependent decrease in the fluorescence signal in the presence of this compound suggests quenching.
-
Visualizations
Caption: A workflow for troubleshooting protopine-induced autofluorescence.
Caption: A workflow for troubleshooting protopine-induced fluorescence quenching.
Caption: Signaling pathways affected by protopine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine Hydrochloride Off-Target Effects: A Technical Support Resource for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the off-target effects of protopine (B1679745) hydrochloride in cellular models. Protopine, a bioactive isoquinoline (B145761) alkaloid, is known for its diverse pharmacological activities, but understanding its off-target interactions is crucial for accurate experimental interpretation and preclinical safety assessment. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known off-target interactions to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay (e.g., MTT) shows increased cell proliferation at certain concentrations of protopine, which is unexpected. What could be the cause?
A1: This can be a common artifact when working with natural compounds like protopine. Potential causes include:
-
Direct Reduction of MTT: Protopine, like some other natural products with antioxidant properties, may directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal that is independent of cellular metabolic activity.
-
Colorimetric Interference: Protopine solutions may possess an intrinsic color that can interfere with the absorbance reading of the formazan product.
-
Low-Dose Hormesis: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are cytotoxic.
Troubleshooting Tip: Include a "no-cell" control with protopine at all tested concentrations to measure any direct MTT reduction or colorimetric interference. Subtracting this background absorbance from your experimental wells can provide a more accurate measure of cell viability. Consider using an alternative viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
Q2: I am not detecting a clear signal for phosphorylated proteins (e.g., p-Akt, p-p65) by Western blot after protopine treatment, even though I expect the pathway to be modulated. What should I check?
A2: Detecting phosphorylated proteins can be challenging. Here are some critical points to consider:
-
Timing of Stimulation and Lysis: The phosphorylation state of signaling proteins can be transient. It is crucial to perform a time-course experiment to identify the optimal time point for protein extraction after protopine treatment.
-
Phosphatase Inhibition: Ensure that your lysis buffer is supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation during sample preparation.
-
Blocking Agent: Milk contains phosphoproteins (caseins) that can lead to high background when using phospho-specific antibodies. Use a 3-5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween-20 (TBST) for blocking.
-
Antibody Specificity: Verify the specificity of your primary antibody for the phosphorylated target.
Troubleshooting Tip: Always include a positive control (a known activator of the pathway) and a negative control (untreated cells) to ensure your assay is working correctly. Probing for the total protein as a loading control is also essential.
Q3: I am observing variability in the IC50 value of protopine in my experiments. What are the potential sources of this inconsistency?
A3: Variability in IC50 values can arise from several factors:
-
Cell Line and Passage Number: Different cell lines can have varying sensitivities to a compound. Additionally, the characteristics of a cell line can change with high passage numbers.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of cytotoxicity assays.
-
Compound Solubility and Stability: Protopine hydrochloride has limited solubility in aqueous solutions. Ensure complete solubilization in your stock solution (typically DMSO) and appropriate dilution in culture medium. Precipitated compound will lead to inaccurate concentrations. Protopine may also degrade over time in solution.
-
Assay Incubation Time: The duration of cell exposure to the compound will impact the observed cytotoxicity.
Troubleshooting Tip: Standardize your experimental parameters, including the cell line and passage number range, seeding density, and incubation times. Always prepare fresh dilutions of protopine from a stock solution for each experiment and visually inspect for any precipitation.
Quantitative Data Summary: Off-Target Activities of Protopine
The following tables summarize the known off-target activities of this compound based on available literature. These values should be considered as a guide, and it is recommended to determine the specific activity in your experimental system.
Table 1: Inhibition of Enzymes and Transporters
| Target | Assay Type | System | IC50 / Ki | Reference |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | in vitro | IC50: 30.5 µM | [1] |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | in vitro | IC50: 69.81 µM | [2] |
| Serotonin Transporter (SERT) | Transporter Uptake | S6 cells | IC50: 0.94 µM, Ki: 0.92 µM | [3] |
| Norepinephrine Transporter (NET) | Transporter Uptake | N1 cells | IC50: 19.5 µM, Ki: 19.26 µM | [3] |
| Cytochrome P450 2D6 (CYP2D6) | Enzyme Inhibition | Recombinant Human CYP | Potent Inhibitor | [3] |
| Cytochrome P450 3A4 (CYP3A4) | Enzyme Inhibition | Recombinant Human CYP | Moderate Inhibitor | [3] |
| Cytochrome P450 1A2 (CYP1A2) | Enzyme Inhibition | Recombinant Human CYP | Less Potent Inhibitor | [3] |
| Cytochrome P450 2B6 (CYP2B6) | Enzyme Inhibition | Recombinant Human CYP | Less Potent Inhibitor | [3] |
| Cytochrome P450 2C19 (CYP2C19) | Enzyme Inhibition | Recombinant Human CYP | Inhibitor | [3] |
Table 2: Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HL-60 | Human Promyelocytic Leukemia | MTT | 6.68 µM | |
| A-549 | Human Lung Carcinoma | MTT | 20.47 µM | |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 22.59 µM | |
| MDA-MB-231 | Human Breast Adenocarcinoma | WST-8 | 32 µg/mL | [4] |
| HepG2 | Human Liver Carcinoma | MTT | Dose-dependent inhibition | [5] |
| Huh-7 | Human Liver Carcinoma | MTT | Dose-dependent inhibition | [5] |
| PANC-1 | Human Pancreatic Carcinoma | MTT | 10 µM (viability decreased to 74%) | |
| MIA PaCa-2 | Human Pancreatic Carcinoma | MTT | 50 µM (viability decreased to 73%) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by protopine and standardized experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Protopine Hydrochloride Purity Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of a Protopine (B1679745) hydrochloride sample.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of Protopine hydrochloride to consider before starting purity analysis?
A1: Before proceeding with any analytical testing, it is crucial to be aware of the fundamental properties of this compound to ensure proper sample handling and interpretation of results. Key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Solid, sometimes as monoclinic prisms. | [1] |
| Molecular Formula | C₂₀H₁₉NO₅·HCl | |
| Molecular Weight | 389.83 g/mol | |
| Melting Point | Approximately 208 °C. Some sources indicate decomposition at higher temperatures. | [1] |
| Solubility | Soluble in Chloroform and DMSO. Slightly soluble in water and alcohol. | |
| Light Sensitivity | This compound is known to be light-sensitive. Samples should be protected from light to prevent degradation. |
Q2: Which analytical techniques are most suitable for determining the purity of a this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. The most commonly employed methods include:
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and detection of related substances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of impurities.
-
Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation of impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for confirmation of functional groups and comparison with a reference standard.
Q3: What are the potential impurities in a this compound sample?
A3: Impurities in a this compound sample can originate from the synthesis process, degradation, or isolation from natural sources. Potential impurities may include:
-
Related Alkaloids: Protopine is often isolated from plant sources that contain other structurally similar alkaloids.
-
Synthesis Intermediates: If the material is synthetic, unreacted starting materials or intermediates from the synthesis route could be present.[2]
-
Degradation Products: Due to its light sensitivity, degradation products may form upon exposure to light. While specific degradation pathways are not extensively documented in the provided search results, general degradation of alkaloids can involve oxidation or hydrolysis.
-
Residual Solvents: Solvents used during the purification process may be present in the final product.
Experimental Workflows and Protocols
The following section provides detailed methodologies for the key analytical techniques used in the purity validation of this compound.
Overall Purity Validation Workflow
The general workflow for validating the purity of a this compound sample involves a multi-step approach, starting from physical characterization and progressing to detailed chromatographic and spectroscopic analysis.
Caption: Workflow for this compound Purity Validation.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a primary method for quantifying the purity of this compound and detecting any related impurities.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18, 5 µm particle size | Gemini C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol:Water:Acetic Acid (80:20:2, v/v/v), pH 5.6 | Acetonitrile:Water with 0.8% triethylamine (B128534) and 3% acetic acid (20:80, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 285 nm | UV at 289 nm |
| Injection Volume | 10-20 µL (typical) | Not specified |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) | Not specified |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask. Dilute to volume to obtain a concentration of approximately 1 mg/mL. Further dilutions can be made to prepare a calibration curve.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be tested.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is used for the unambiguous identification of this compound and for detecting the presence of structural isomers or impurities.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
The choice of solvent is critical to avoid signal overlap with the analyte. A study on this compound isomers used computational and experimental NMR, suggesting the feasibility of distinguishing between cis and trans isomers.[1]
¹H NMR Spectral Data (Reference):
While a complete spectral assignment is complex and depends on the specific instrument and conditions, key regions to inspect in the ¹H NMR spectrum in CDCl₃ include:
-
Aromatic protons.
-
Methylene protons adjacent to the nitrogen and in the dioxole rings.
-
The N-methyl singlet.
The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS) Protocol
MS is a powerful tool for confirming the molecular weight of this compound and identifying unknown impurities.
Table 3: ESI-MS Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (for molecular weight confirmation) and Product Ion Scan (for structural elucidation) |
| Capillary Voltage | Typically 3-4 kV |
| Cone Voltage | Optimize for this compound signal (e.g., 20-40 V) |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-450 °C |
| Desolvation Gas Flow | 500-800 L/hr |
| Collision Gas | Argon |
Expected Ions:
-
[M+H]⁺: The protonated molecule of the free base (C₂₀H₁₉NO₅) is expected at m/z 354.1.
-
Characteristic Fragment Ions (MS/MS): Fragmentation of the protopine molecule often involves a retro-Diels-Alder (RDA) reaction, yielding characteristic fragment ions at m/z 206 and 149.[3]
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
FTIR provides a molecular fingerprint of the sample and can be used to confirm the presence of key functional groups.
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Press the mixture in a hydraulic press to form a thin, transparent pellet.
-
Acquire the spectrum against a background of a pure KBr pellet.
Characteristic Absorption Bands:
While a full spectrum is required for confirmation, key absorption bands to look for in the FTIR spectrum of this compound would include:
-
C-H stretching (aromatic and aliphatic)
-
C=O stretching (ketone)
-
C-O stretching (ether linkages in the dioxole rings)
-
C-N stretching (tertiary amine)
-
Aromatic C=C bending
Troubleshooting Guide
Issue: Unexpected peaks in the HPLC chromatogram.
Caption: Troubleshooting Unexpected HPLC Peaks.
Issue: Poor NMR spectral resolution or unexpected signals.
-
Potential Cause: Sample concentration is too high or too low.
-
Solution: Adjust the sample concentration. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is a good starting point.
-
-
Potential Cause: Presence of paramagnetic impurities.
-
Solution: Filter the sample solution before transferring it to the NMR tube.
-
-
Potential Cause: Water or residual solvent peaks obscuring signals of interest.
-
Solution: Use high-quality deuterated solvents and ensure the sample is dry before dissolution. Consult a solvent impurity chart to identify common solvent peaks.[4]
-
Issue: Inconsistent melting point.
-
Potential Cause: Presence of impurities.
-
Solution: A broad or depressed melting point range is a classic indicator of an impure sample. Correlate this finding with HPLC purity results.
-
-
Potential Cause: Decomposition of the sample.
-
Solution: Some sources indicate that this compound decomposes at or near its melting point.[1] Observe the sample during heating for any changes in color or appearance that would suggest decomposition.
-
Issue: Difficulty in dissolving the sample.
-
Potential Cause: Incorrect solvent selection.
-
Solution: Refer to the solubility data. Chloroform and DMSO are good primary choices. For aqueous HPLC mobile phases, the addition of an organic modifier and adjustment of pH will be necessary for dissolution.
-
References
Validation & Comparative
Protopine Hydrochloride: A Comparative Analysis with Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Protopine (B1679745) hydrochloride with other well-established calcium channel blockers, namely Verapamil, Nifedipine, and Diltiazem. The information presented is based on available experimental data to assist researchers in evaluating its potential as a calcium channel modulator.
Introduction to Protopine Hydrochloride
Protopine is a benzylisoquinoline alkaloid found in various plants of the Papaveraceae family. Its hydrochloride salt is a subject of research for its diverse pharmacological activities, including its effects on the cardiovascular system. Emerging evidence suggests that this compound acts as a calcium channel blocker, prompting a comparative analysis with existing drugs in this class.
Calcium channel blockers are a heterogeneous group of drugs that inhibit the influx of Ca2+ into cells through voltage-gated calcium channels.[1] They are classified based on their chemical structure and primary site of action. The three main classes are:
-
Phenylalkylamines (e.g., Verapamil): Primarily act on the myocardium, reducing heart rate and contractility.[1][2]
-
Dihydropyridines (e.g., Nifedipine): Show greater selectivity for vascular smooth muscle, leading to vasodilation.[1][2]
-
Benzothiazepines (e.g., Diltiazem): Have an intermediate profile, affecting both cardiac and vascular smooth muscle.[1][2]
This guide will compare the inhibitory effects of this compound on calcium channels with these three classes of blockers, presenting quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and other calcium channel blockers. It is important to note that the data is compiled from different studies, and experimental conditions may vary.
| Compound | Class | Target | IC50 / % Inhibition | Experimental System | Reference |
| This compound | Benzylisoquinoline Alkaloid | L-type Ca2+ Current (ICa,L) | ~50% inhibition at 75 µM (estimated) | Guinea-pig ventricular myocytes | [3] |
| T-type Ca2+ Current (ICa,T) | No evident effect at 100 µM | Guinea-pig ventricular myocytes | [3] | ||
| Verapamil | Phenylalkylamine | L-type Ca2+ Channels | - | - | [2][4] |
| Ang II-induced VSMC growth | 3.5 ± 0.3 µM | Rat Vascular Smooth Muscle Cells | |||
| Nifedipine | Dihydropyridine | L-type Ca2+ Channels (CaV1.2) | 22 ± 2 nM | - | |
| L-type Ca2+ Channels (CaV1.3) | 289 ± 30 nM | - | |||
| Ang II-induced VSMC growth | 2.3 ± 0.7 µM | Rat Vascular Smooth Muscle Cells | |||
| Diltiazem | Benzothiazepine | L-type Ca2+ Channels (ICaL) | 1.3 µM | - | |
| Ang II-induced VSMC growth | 6.6 ± 2.8 µM | Rat Vascular Smooth Muscle Cells |
Note: The IC50 for this compound on L-type Ca2+ current is an estimation based on the reported percentage of inhibition at 50 µM and 100 µM.[3] The data for Verapamil, Nifedipine, and Diltiazem are from various sources with different experimental setups, which should be considered when making direct comparisons.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all these compounds is the blockade of voltage-gated calcium channels, which reduces the influx of calcium into cells. This, in turn, leads to various physiological effects.
References
- 1. Pharmacological differences between calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine Hydrochloride vs. Verapamil: A Comparative Guide for Cardiac Muscle Research
For researchers, scientists, and drug development professionals investigating cardiac muscle physiology and pharmacology, understanding the nuanced effects of different ion channel modulators is paramount. This guide provides a detailed, objective comparison of protopine (B1679745) hydrochloride, a naturally occurring isoquinoline (B145761) alkaloid, and verapamil (B1683045), a well-established synthetic phenylalkylamine, on cardiac muscle. The information presented is supported by experimental data to aid in the selection of appropriate research tools.
Mechanism of Action and Electrophysiological Effects
Protopine Hydrochloride:
Protopine is an alkaloid found in plants of the Papaveraceae family.[1] In cardiac myocytes, it is not a selective L-type calcium channel antagonist but rather a "promiscuous cation channel inhibitor".[2] Its effects on cardiac muscle are complex, involving the inhibition of multiple ion channels, including L-type Ca2+ channels (ICa,L), sodium channels (INa), and both inward rectifier (IK1) and delayed rectifier (IK) potassium channels.[2] This broad-spectrum activity contributes to its multiple actions on the cardiovascular system, which include anti-arrhythmic, anti-hypertensive, and negative inotropic effects.[2] Extracellular application of protopine on single isolated guinea-pig ventricular myocytes leads to a marked and reversible abbreviation of the action potential duration, a decrease in the maximum rate of depolarization (dV/dt)max, and a reduction in the amplitude and overshoot of the action potential in a dose-dependent manner.[2] It also causes a slight hyperpolarization of the resting membrane potential.[2]
Verapamil:
Verapamil is a well-characterized L-type calcium channel blocker, classified as a class IV antiarrhythmic agent.[3][4] Its primary mechanism of action is the inhibition of calcium ion influx through L-type (slow) calcium channels in cardiac and vascular smooth muscle cells.[3][5] This action is state-dependent, with a higher affinity for open and inactivated channels, leading to a use-dependent blockade.[6] In cardiac muscle, this reduction in intracellular calcium results in a negative inotropic effect (decreased contractility), a negative chronotropic effect (decreased heart rate by acting on the sinoatrial node), and a negative dromotropic effect (slowed atrioventricular conduction).[7][8] These properties make verapamil a cornerstone in the treatment of hypertension, angina pectoris, and supraventricular tachyarrhythmias.[5][9] Unlike protopine, verapamil is considered relatively selective for L-type calcium channels, although at higher concentrations, it can also block other channels, including some potassium channels.[1][10]
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and verapamil on various cardiac ion channels and action potential parameters as determined by patch-clamp studies.
Table 1: Effect on L-type Ca2+ Current (ICa,L)
| Parameter | This compound | Verapamil |
| Effect | Inhibition | Inhibition |
| Concentration-dependent Inhibition | 25 µM: 10.9% reduction50 µM: 38.1% reduction100 µM: 54.2% reduction[2] | 1 µM: 36-40% reduction in peak ICa[11] |
| Effect on Inactivation | Shifts steady-state inactivation negatively by 5.9–7.0 mV (at 50–100 µM)[2] | Binds to inactivated channels, slowing recovery from inactivation[5] |
| Effect on Activation | No change in voltage-dependent activation[2] | - |
| Time Constant of Block Development | - | 1 µM: 310 ms10 µM: 125 ms[5] |
| Time Constant of Recovery from Block | - | 1 µM: 6.7 s10 µM: 6.02 s[5] |
Table 2: Effect on Other Ion Channels
| Ion Channel | This compound | Verapamil |
| Sodium Current (INa) | Potent suppression (53% reduction at -30 mV with 25 µM)[2] | - |
| T-type Ca2+ Current (ICa,T) | No evident effects at 100 µM[2] | - |
| Inward Rectifier K+ Current (IK1) | Inhibition (concentration-dependent)[2] | - |
| Delayed Rectifier K+ Current (IK) | Inhibition (concentration-dependent)[2] | - |
| Voltage-gated K+ Channels (Kv) | - | Inhibition of fKv1.4ΔN with an IC50 of 260.71 µmol/L[1] |
| hERG K+ Channel | - | High-affinity blockade with an IC50 of 143.0 nmol/L (in Xenopus oocytes)[1] |
Table 3: Effect on Cardiac Action Potential
| Parameter | This compound | Verapamil |
| Action Potential Duration (APD) | Marked, reversible abbreviation[2] | Significant reduction of APD30, APD50, and APD90[12] |
| Upstroke Velocity ((dV/dt)max) | Dose-dependent decrease[2] | - |
| Amplitude and Overshoot | Dose-dependent decrease[2] | - |
| Resting Membrane Potential | Slight, significant hyperpolarization[2] | - |
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Isolated Cardiac Myocytes
This technique is the gold standard for studying the effects of compounds on ion channel currents and action potentials in single cardiac cells.[13]
1. Cell Isolation:
-
Adult guinea pigs or rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.[14]
-
The heart is retrogradely perfused with a Ca2+-free solution to wash out the blood, followed by a solution containing collagenase and protease to digest the extracellular matrix.[14]
-
The ventricles are then minced and gently agitated to release individual myocytes.
-
The isolated cells are stored in a solution with a low Ca2+ concentration.
2. Recording Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2.5 CaCl2, 0.5 MgCl2, 5.5 glucose, and 5 HEPES (pH adjusted to 7.4 with NaOH).[10]
-
Intracellular (Pipette) Solution (for Ca2+ current recording, in mM): Cs-based solution to block K+ currents, typically containing CsCl, TEA-Cl, MgATP, and EGTA, with HEPES for buffering (pH adjusted to 7.2 with CsOH).[14] For action potential recording, a K+-based solution is used, such as (in mM): 110 K-aspartate, 25 KCl, 5 NaCl, 3 MgATP, 0.01 EGTA, and 10 HEPES (pH 7.2 with KOH).[10]
3. Recording Procedure:
-
A suspension of myocytes is placed in a perfusion chamber on the stage of an inverted microscope.[10]
-
A glass micropipette with a tip diameter of 1-2 µm, filled with the intracellular solution, is brought into contact with the cell membrane.[13]
-
Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).[7]
-
A brief pulse of suction or a voltage "zap" is applied to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical access to the entire cell.[14]
-
For voltage-clamp experiments (measuring ion currents), the membrane potential is held at a specific voltage, and currents are elicited by applying voltage steps.[14]
-
For current-clamp experiments (measuring action potentials), a stable baseline is obtained, and action potentials are elicited by injecting brief depolarizing current pulses.[10]
-
The test compound (this compound or verapamil) is applied via the perfusion system, and changes in currents or action potentials are recorded.
Langendorff Isolated Perfused Heart Preparation
This ex vivo technique allows for the study of drug effects on the entire heart's contractile and electrical function in a controlled environment, free from systemic influences.[3][15]
1. Heart Isolation:
-
The animal (e.g., rat or mouse) is anesthetized, and heparin is administered to prevent blood clotting.[2]
-
A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[2]
-
The aorta is identified and trimmed for cannulation.
2. Perfusion Setup:
-
The heart is mounted on a cannula via the aorta on the Langendorff apparatus.[2]
-
Retrograde perfusion is initiated with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure.[2] The buffer composition is typically (in mM): 118.0 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4·7H2O, 2.5 CaCl2, 25.0 NaHCO3, and 11.0 glucose.[2]
-
The retrograde flow closes the aortic valve and forces the perfusate into the coronary arteries, supplying the myocardium.[15]
3. Functional Measurements:
-
A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric contractile function, including left ventricular developed pressure (LVDP) and heart rate (HR).[4]
-
Electrodes may be placed on the epicardial surface to record an electrocardiogram (ECG).
-
After a stabilization period, baseline parameters are recorded.
-
The test compound is then added to the perfusate, and its effects on cardiac function are monitored.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative mechanism of action for Protopine and Verapamil.
Caption: Workflow for whole-cell patch-clamp experiments.
Caption: Workflow for Langendorff isolated heart experiments.
References
- 1. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Langendorff isolated perfused heart. [bio-protocol.org]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adinstruments.com [adinstruments.com]
- 5. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fujifilmcdi.com [fujifilmcdi.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium channel inhibitor, verapamil, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkalinisation does not modify the effect of verapamil on myocardial Ca2+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 13. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 14. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Protopine Hydrochloride: A Comparative Analysis of its Efficacy Against Other Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of protopine (B1679745) hydrochloride against other prominent alkaloids, including sanguinarine (B192314), chelerythrine, and berberine (B55584). The information presented is curated from experimental data to assist researchers in evaluating its potential for further investigation and drug development.
At a Glance: Comparative Efficacy
Protopine, an isoquinoline (B145761) alkaloid, has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Its efficacy, however, varies in comparison to other alkaloids depending on the specific biological activity being assessed. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: Comparative Cytotoxicity of Protopine and Other Alkaloids Against Various Cancer Cell Lines (IC50 values in µM)
| Alkaloid | HL-60 (Leukemia) | A-549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | SW480 (Colon) | NCI-N87 (Gastric) | T47D (Breast) | HT29 (Colon) |
| Protopine | 6.68[3] | 20.47[3] | 22.59[3] | - | - | - | - | - |
| Sanguinarine | 0.6[4] | 0.61[5] | - | - | - | 1.46[2] | - | - |
| Chelerythrine | - | - | - | - | - | 3.81[2] | - | - |
| Berberine | - | - | 272.15[6] | - | - | - | 25[7] | 52.37[6] |
Note: "-" indicates that data was not found in the searched literature. IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative Anti-inflammatory Activity of Protopine and Other Alkaloids (IC50 values in µM for NO Production Inhibition)
| Alkaloid | RAW 264.7 (Macrophage) |
| Protopine | >20 (Significant inhibition at 20µM)[8] |
| Sanguinarine | 1.5 - 1.8[9] |
| Chelerythrine | - |
| Berberine | 9.32 - 11.64[10] |
Note: "-" indicates that data was not found in the searched literature. A direct IC50 value for protopine on NO production was not explicitly stated in the reviewed literature, but significant inhibition was observed at 20µM.
Key Signaling Pathways
The biological activities of protopine and the compared alkaloids are often mediated through the modulation of key cellular signaling pathways. The primary pathways implicated are the PI3K/Akt and MAPK/NF-κB pathways, which are crucial regulators of cell survival, proliferation, and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the alkaloids on cancer cell lines by measuring cell viability.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., protopine hydrochloride, sanguinarine) and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Western Blot Analysis for PI3K/Akt Pathway
This protocol is used to determine the effect of alkaloids on the protein expression and phosphorylation status of key components of the PI3K/Akt signaling pathway.
Protocol Details:
-
Cell Lysis: Cells treated with the alkaloids are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
NF-κB Luciferase Reporter Assay
This assay is used to measure the effect of alkaloids on the transcriptional activity of NF-κB.
Protocol Details:
-
Cell Transfection: Cells (e.g., HEK293T or RAW 264.7) are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment and Stimulation: After 24 hours, the transfected cells are pre-treated with the test alkaloids for 1-2 hours, followed by stimulation with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis: The cells are then lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the alkaloids on NF-κB transcriptional activity is then calculated relative to the stimulated control.
Conclusion
This compound exhibits a broad spectrum of biological activities. While it demonstrates notable anticancer and anti-inflammatory effects, its potency can be lower when compared to other alkaloids like sanguinarine in certain contexts. The choice of alkaloid for further research and development will ultimately depend on the specific therapeutic target and desired potency. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
Protopine Hydrochloride: A Comparative Analysis of its Anti-Cancer Efficacy
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer properties of Protopine (B1679745) hydrochloride. This document objectively compares its performance with established anti-cancer agents, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Protopine, an isoquinoline (B145761) alkaloid, has demonstrated significant anti-cancer activities across a range of cancer cell lines.[1] Its therapeutic potential stems from its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in tumor progression. This guide synthesizes available data to facilitate a clear understanding of its efficacy and mechanisms compared to standard chemotherapeutic drugs.
Comparative Efficacy of Protopine Hydrochloride
This compound has shown cytotoxic effects against various cancer cell lines, including those of the breast, liver, pancreas, and prostate. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below in comparison to standard-of-care chemotherapeutic agents.
| Cell Line | Cancer Type | This compound IC50 (µM) | Comparator Drug | Comparator Drug IC50 (µM) |
| MCF-7 | Breast Cancer | 22.59[1] | Doxorubicin | 1 - 4[2] |
| MDA-MB-231 | Breast Cancer | Not explicitly found | Doxorubicin | 1[2] |
| HepG2 | Liver Cancer | >1000 µg/mL (~2830 µM) | Sorafenib (B1663141) | 5.93 - 8.51[3] |
| Huh7 | Liver Cancer | Not explicitly found | Sorafenib | 7.11 - 17.11[3] |
| MIA PaCa-2 | Pancreatic Cancer | >300[1] | Gemcitabine | 0.025[4] |
| PANC-1 | Pancreatic Cancer | >300[1] | Gemcitabine | 0.048[4] |
| PC-3 | Prostate Cancer | Not explicitly found | Paclitaxel | 0.0152[5] |
| HL-60 | Leukemia | 6.68[1] | Not explicitly found | Not explicitly found |
| A549 | Lung Cancer | 20.47[1] | Not explicitly found | Not explicitly found |
| SW480 | Colon Cancer | Not explicitly found | Not explicitly found | Not explicitly found |
| U343 | Glioblastoma | >300[1] | Not explicitly found | Not explicitly found |
| U87 | Glioblastoma | >300[1] | Not explicitly found | Not explicitly found |
Note: The IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used. Direct comparison should be made with caution. The high IC50 value for Protopine in HepG2 cells from one study suggests lower potency compared to sorafenib in this cell line.
Mechanisms of Anti-Cancer Action
This compound employs a multi-faceted approach to inhibit cancer cell growth, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Protopine triggers programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), which in turn inhibits the pro-survival PI3K/Akt signaling pathway. This cascade of events leads to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic process.
Caption: Protopine-induced apoptotic signaling pathway.
Cell Cycle Arrest in Prostate Cancer
In the context of hormone-refractory prostate cancer, protopine acts as a microtubule-stabilizing agent. This disruption of microtubule dynamics leads to mitotic arrest, preventing the cancer cells from completing cell division. This is associated with an increase in the activity of the Cdk1/cyclin B1 complex and modulation of Bcl-2 family proteins, ultimately culminating in apoptosis.
Caption: Protopine's mechanism in prostate cancer.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting
This technique is used to detect specific proteins in a sample.
Detailed Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, Akt, p-Akt, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Core-Cross-Linking Accelerates Antitumor Activities of Paclitaxel-Conjugate Micelles to Prostate Multicellular Tumor Spheroids: A Comparison of 2D and 3D Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
Protopine Hydrochloride: A Comparative Guide to its Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine (B1679745) hydrochloride is an isoquinoline (B145761) alkaloid found in various plants of the Papaveraceae family. It is recognized for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Its primary mechanism of action is often cited as the inhibition of acetylcholinesterase. However, like many pharmacologically active compounds, protopine hydrochloride exhibits a degree of cross-reactivity, interacting with multiple other receptors and transporters. Understanding this off-target binding profile is crucial for elucidating its complete pharmacological effects, predicting potential side effects, and exploring new therapeutic applications.
This guide provides a comparative overview of the cross-reactivity of this compound with other receptors, supported by available experimental data.
Primary and Off-Target Receptor Interactions
This compound's biological activity is not limited to a single target. While it is a known acetylcholinesterase inhibitor, it also demonstrates significant interactions with several other key receptors and transporters. This section summarizes the available quantitative data on these interactions.
Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the known binding affinities of this compound for various receptors and transporters. This data is essential for comparing its potency across different targets and understanding its selectivity profile.
| Target | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Acetylcholinesterase | This compound | Enzyme Inhibition | Not Specified | Not Specified | - | Competitive Inhibition | [1] |
| Serotonin (B10506) Transporter (SERT) | Protopine | Uptake Inhibition | Not Specified | S6 cells | - | Inhibition Observed | [1] |
| Noradrenaline Transporter (NET) | Protopine | Uptake Inhibition | Not Specified | N1 cells | - | Inhibition Observed | [1] |
| Histamine (B1213489) H1 Receptor | Protopine | Not Specified | Not Specified | Not Specified | - | Inhibition Mentioned | [2][3] |
| Opioid Receptors | Protopine | Not Specified | Not Specified | Not Specified | - | Analgesic effect, naloxone-blockable | [2] |
| Calcium Channels | This compound | Not Specified | Not Specified | Not Specified | - | Blocker activity noted | [4] |
| HDAC6 | Protopine | Docking, Fluorometric Assay | Not Specified | Not Specified | - | Direct binding and inhibition | [5] |
Key Signaling Pathways and Experimental Workflows
To visualize the interactions of this compound and the methodologies used to study them, the following diagrams are provided.
Protopine's Interaction with Monoamine Transporters
Protopine has been shown to inhibit the reuptake of serotonin and noradrenaline, key neurotransmitters in mood regulation. This inhibition is a proposed mechanism for its antidepressant-like effects.[1]
Caption: Inhibition of Serotonin and Noradrenaline Transporters by Protopine.
General Radioligand Binding Assay Workflow
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. This workflow illustrates the general principle of a competitive binding assay.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and validation of scientific findings. Below are generalized methodologies for assays relevant to determining the cross-reactivity of this compound.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes.
-
The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-mepyramine for the H1 receptor) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.
-
The reaction is incubated at a specific temperature for a set duration to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of neurotransmitters by their respective transporters.
1. Cell Culture:
-
Cells stably expressing the transporter of interest (e.g., human SERT or NET) are cultured to confluence in appropriate multi-well plates.
2. Uptake Inhibition Assay:
-
The cells are pre-incubated with various concentrations of the test compound (this compound) or a reference inhibitor.
-
A radiolabeled substrate (e.g., [³H]-serotonin or [³H]-noradrenaline) is then added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period at a controlled temperature.
3. Termination and Measurement:
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
The IC50 value, representing the concentration of the test compound that causes 50% inhibition of the substrate uptake, is determined by non-linear regression analysis of the concentration-response curve.
Conclusion
This compound is a pharmacologically active alkaloid with a complex profile of receptor interactions. While its inhibitory effect on acetylcholinesterase is well-documented, its cross-reactivity with monoamine transporters, histamine H1 receptors, opioid receptors, and calcium channels suggests a broader mechanism of action than previously understood. The current body of literature, however, lacks comprehensive quantitative data on the binding affinities of protopine for these off-target sites. Further research employing systematic receptor screening panels and standardized binding and functional assays is necessary to fully characterize the selectivity and potential therapeutic applications of this compound. Such studies will be invaluable for the scientific and drug development communities in advancing our understanding of this multifaceted natural product.
References
- 1. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Protopine - Wikipedia [en.wikipedia.org]
- 5. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Protopine Hydrochloride from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Protopine (B1679745), an isoquinoline (B145761) alkaloid, has garnered significant attention within the scientific community for its wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] This guide provides a comparative analysis of protopine hydrochloride derived from various plant sources, offering quantitative data on yield, detailed experimental protocols for its isolation and analysis, and an overview of its biological activities. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Data Presentation: Protopine Content in Various Plant Species
The concentration of protopine can vary significantly among different plant genera and species, influenced by factors such as geographical location, harvesting time, and the specific plant part utilized. The following table summarizes protopine content from several reported botanical sources. It is important to note that these values are derived from separate studies employing distinct extraction and analytical methodologies, which may affect direct comparability.
| Plant Species | Family | Plant Part | Protopine Content | Analytical Method | Reference |
| Fumaria indica | Fumariaceae | Whole Plant | 3.69 ± 0.46% w/w (in methanolic extract) | HPTLC | [2] |
| Corydalis yanhusuo | Papaveraceae | Tuber | 2.71% (in purified total alkaloid extract) | Not Specified | |
| Pseudofumaria lutea | Papaveraceae | Aerial & Underground Parts | 1036–1934 µg/g d.w. | LC-ESI-MS/MS | |
| Corydalis solida | Papaveraceae | Aerial & Underground Parts | 440–1125 µg/g d.w. | LC-ESI-MS/MS | |
| Macleaya cordata | Papaveraceae | Not Specified | ≥35% (in protopine total alkaloids extract) | Not Specified | [3] |
Note: The presented data should be interpreted with caution due to the lack of a standardized, direct comparative study across all mentioned species.
Experimental Protocols
The following protocols are representative methodologies for the extraction, purification, and analysis of protopine from plant materials, and its subsequent conversion to this compound.
Extraction and Purification of Protopine
This protocol is a general procedure that can be adapted for various plant materials, with specific optimizations likely required for each species.
a. Extraction:
-
Plant Material Preparation: Air-dry the plant material (e.g., tubers of Corydalis yanhusuo or whole plant of Fumaria indica) at room temperature and pulverize into a coarse powder.
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in methanol (B129727) (or 70-95% ethanol) at a 1:10 solid-to-liquid ratio for 24-48 hours at room temperature with occasional agitation. Repeat the process 2-3 times.
-
Soxhlet Extraction: Extract the defatted plant powder with methanol for approximately 6 hours.
-
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in a 1-2% hydrochloric acid solution.
-
Filter the acidic solution to remove non-alkaloidal residues.
-
Adjust the pH of the filtrate to 9-10 with a base (e.g., ammonia (B1221849) water or sodium hydroxide (B78521) solution) to precipitate the total alkaloids.
-
Collect the precipitate by filtration and wash with distilled water until neutral.
-
Dry the precipitate to yield the total alkaloid fraction.
c. Chromatographic Purification:
-
The total alkaloid fraction can be further purified using column chromatography (e.g., silica (B1680970) gel or macroporous resin) or preparative high-performance liquid chromatography (HPLC).
-
For silica gel chromatography, a gradient elution system of chloroform-methanol is commonly used.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing protopine.
-
Combine the protopine-rich fractions and evaporate the solvent to obtain purified protopine.
Conversion of Protopine to this compound
This compound is synthesized by treating the purified protopine free base with dilute hydrochloric acid.[4]
-
Dissolve the purified protopine in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl in ethanol) dropwise to the protopine solution while stirring until the solution becomes slightly acidic.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Analytical Quantification using High-Performance Thin-Layer Chromatography (HPTLC)
This HPTLC method is adapted from a validated procedure for the quantification of protopine in Fumaria indica.[2]
-
Sample Preparation: Dissolve a known amount of the dried plant extract in HPLC-grade methanol.
-
Standard Preparation: Prepare a stock solution of protopine standard in HPLC-grade methanol (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene:Ethyl Acetate:Diethylamine (e.g., 8:2.5:0.5 v/v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Densitometric scanning at a wavelength of 290 nm.
-
-
Quantification: Calculate the amount of protopine in the sample by comparing the peak area with the calibration curve generated from the protopine standard.
Biological Activity and Signaling Pathways
Protopine exhibits a broad spectrum of biological activities, and its therapeutic potential is an active area of research. While no studies to date have definitively shown that the plant source alters the intrinsic pharmacological properties of purified this compound, the co-extraction of other synergistic or antagonistic compounds could theoretically modulate its in-vivo efficacy.
Protopine has been reported to exert its effects through the modulation of several key signaling pathways.[1]
PI3K/Akt Signaling Pathway
In the context of cancer, particularly liver carcinoma, protopine has been shown to inhibit the PI3K/Akt signaling pathway. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Protopine inhibits the PI3K/Akt signaling pathway, leading to decreased cell survival and induced apoptosis.
NF-κB Signaling Pathway
Protopine has also been demonstrated to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By blocking this pathway, protopine can reduce the production of pro-inflammatory cytokines.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of this compound from different plant sources.
Caption: A generalized workflow for the comparative analysis of this compound from different botanical sources.
Conclusion and Future Directions
This compound is a promising natural product with significant therapeutic potential. While this guide provides a summary of its characteristics from various plant sources, it also highlights a critical gap in the existing literature: the lack of direct, standardized comparative studies. Future research should focus on performing side-by-side analyses of this compound from different plant genera using harmonized extraction, purification, and analytical protocols. Such studies would provide a more definitive understanding of how the botanical source influences the yield, purity, and ultimately, the biological efficacy of this important alkaloid. This would be invaluable for the quality control and standardization of protopine-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Protopine Hydrochloride Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for Protopine hydrochloride, focusing on its reproducibility and performance against alternative compounds. Protopine, an isoquinoline (B145761) alkaloid, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and acetylcholinesterase inhibitory effects. This document summarizes key quantitative data, provides detailed experimental protocols to facilitate reproducibility, and visualizes relevant biological pathways and workflows.
I. Anti-Cancer Activity: this compound vs. Doxorubicin
This compound has shown cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and the inhibition of critical cell survival pathways. A common benchmark for anti-cancer drugs is Doxorubicin, a well-established chemotherapeutic agent.
Comparative Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Doxorubicin in different cancer cell lines, providing a basis for comparing their cytotoxic activity. The consistency of IC50 values across different studies is a key indicator of the reproducibility of the experimental results.
| Cell Line | Drug | IC50 (µM) | Reference |
| HepG2 (Liver Carcinoma) | This compound | ~20-40 (Effective concentration) | [1] |
| Doxorubicin | 1.3 ± 0.18 (24h) | [2] | |
| Doxorubicin | 12.18 ± 1.89 (24h) | [2] | |
| MDA-MB-231 (Breast Cancer) | This compound | Not explicitly stated, but showed dose-dependent cytotoxicity | |
| Doxorubicin | 6.602 | [3] | |
| Huh7 (Liver Carcinoma) | This compound | ~20-40 (Effective concentration) | [1] |
| Doxorubicin | 5.2 ± 0.49 (24h) | [2] | |
| Doxorubicin | > 20 (24h) | [2] |
Note: IC50 values can vary depending on the experimental conditions such as incubation time and cell density. The data presented here are compiled from different studies and should be interpreted with this in mind.
II. Acetylcholinesterase (AChE) Inhibition: this compound vs. Physostigmine (B191203)
This compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests its potential in treating neurological disorders like Alzheimer's disease. Physostigmine is a well-characterized AChE inhibitor used as a reference compound in many studies.
Comparative Efficacy (IC50 Values)
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Not specified | 69.81 | |
| Physostigmine | Human AChE | 0.117 ± 0.007 | [4] |
III. Anti-Inflammatory Activity
Protopine has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory mediators.[5][6][7][8][9]
Reported Anti-Inflammatory Effects of this compound
-
Inhibition of Pro-inflammatory Mediators: Protopine treatment (5, 10, and 20 μM) significantly suppresses the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated BV2 cells in a concentration-dependent manner.[5] It also reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Mechanism of Action: Protopine inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[5][10] It also downregulates the expression of MAPKs, including p38, ERK1/2, and JNK proteins.[5]
IV. Detailed Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed protocols for key assays are provided below.
A. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and Doxorubicin on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
B. Western Blot Analysis for PI3K/Akt Signaling Pathway
This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in the PI3K/Akt signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PI3K, Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH). Recommended antibodies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
C. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the AChE inhibitory activity of this compound and Physostigmine.
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.
-
ATCI Solution: 10 mM acetylthiocholine (B1193921) iodide in deionized water (prepare fresh).
-
AChE Solution: 0.1 U/mL Acetylcholinesterase from electric eel in phosphate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and Physostigmine in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 96-well plate):
-
Add 160 µL of phosphate buffer to each well.
-
Add 20 µL of the inhibitor solution (or solvent for control).
-
Add 20 µL of DTNB solution.
-
Add 20 µL of AChE solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13][14]
V. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows discussed in this guide.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a typical MTT cell viability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. all-imm.com [all-imm.com]
- 11. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Protopine Hydrochloride: A Comparative Guide for Use as a Positive Control
Protopine (B1679745) hydrochloride, a bioactive isoquinoline (B145761) alkaloid derived from plants of the Papaveraceae family, has garnered significant attention in biomedical research for its diverse pharmacological activities. Its well-documented effects on key cellular processes make it a candidate for use as a positive control in various experimental assays. This guide provides a comparative overview of protopine hydrochloride's performance against standard positive controls in acetylcholinesterase inhibition, anti-inflammatory, and anticancer assays, supported by experimental data and detailed protocols.
Performance Comparison
The efficacy of this compound as an experimental control is best understood by comparing its activity with established positive controls in specific assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and commonly used positive controls.
Acetylcholinesterase Inhibition
Assay: Ellman's Method Enzyme Source: Electric Eel Acetylcholinesterase
| Compound | IC50 | Reference |
| This compound | 69.81 µM | [1] |
| Donepezil (B133215) | 6.7 nM | [2] |
Note: Lower IC50 values indicate higher potency.
Anti-inflammatory Activity
Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 | Reference |
| This compound | ~20 µM (Significant reduction at this concentration) | [3] |
| Dexamethasone (B1670325) | 0.1 - 10 µM (Dose-dependent inhibition) | [4][5] |
Anticancer Activity (Cytotoxicity)
Assay: MTT Assay Cell Line: HepG2 (Human Liver Carcinoma)
| Compound | IC50 (48h treatment) | Reference |
| This compound | ~20-40 µM | [6] |
| Doxorubicin (B1662922) | 0.45 µg/mL (~0.78 µM) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay spectrophotometrically measures the activity of acetylcholinesterase (AChE) based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[8][9][10][11][12]
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound and Donepezil
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations.
-
Add 10 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
This assay measures the anti-inflammatory activity of a compound by quantifying the reduction of nitric oxide (NO) produced by RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[13][14][15]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound and Dexamethasone
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO production inhibition and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
This compound and Doxorubicin
-
96-well cell culture plate
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound or doxorubicin for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflows and the signaling pathway associated with the anti-inflammatory action of protopine.
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
References
- 1. Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages. | Semantic Scholar [semanticscholar.org]
- 6. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. 3.4.1. Acetylcholinesterase Inhibition [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ijrr.com [ijrr.com]
- 20. researchgate.net [researchgate.net]
Protopine Hydrochloride: A Comparative Benchmark Against Established Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Protopine hydrochloride, an isoquinoline (B145761) alkaloid with demonstrated anti-inflammatory properties, against well-established anti-inflammatory drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) aspirin (B1665792) and ibuprofen, and the corticosteroid dexamethasone. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action and efficacy in preclinical models of inflammation.
Executive Summary
This compound exhibits significant anti-inflammatory activity by targeting key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This mechanism leads to the downregulation of various pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). While direct head-to-head comparative studies with NSAIDs and corticosteroids are limited, existing data suggests this compound possesses potent anti-inflammatory effects. This guide presents a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways to aid in the evaluation of this compound as a potential therapeutic agent.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and the comparator drugs. It is crucial to note that the data is compiled from various studies, and direct comparison of absolute values (e.g., IC50) should be approached with caution due to differing experimental conditions.
Table 1: In Vitro Anti-Inflammatory Activity
| Drug | Target/Assay | Cell Line | IC50 / Effective Concentration | Citation |
| This compound | NO Production | LPS-stimulated BV2 cells | Significant suppression at 5, 10, and 20 µM | [1] |
| PGE2 Production | LPS-stimulated BV2 cells | Significant suppression at 5, 10, and 20 µM | [1] | |
| TNF-α, IL-1β, IL-6 Production | LPS-stimulated BV2 cells | Significant attenuation at 5, 10, and 20 µM | [1] | |
| COX-2 Expression | PMA-stimulated HepG2 cells | Concentration-dependent decrease | [2] | |
| Aspirin | iNOS Expression | LPS-stimulated murine macrophages | IC50 ≈ 3 mM | |
| Cell Proliferation | Rheumatoid synovial cells | IC50 = 2.1 mM | ||
| Ibuprofen | COX-1 Inhibition | In vitro enzyme assay | IC50 ≈ 15 µM | |
| COX-2 Inhibition | In vitro enzyme assay | IC50 ≈ 35 µM | ||
| Dexamethasone | Glucocorticoid Receptor | In vitro binding assay | Ki ≈ 6.7 nM | |
| Cell Proliferation | Peripheral blood mononuclear cells | IC50 > 10⁻⁶ M (in some RA patients) |
Table 2: In Vivo Anti-Inflammatory Activity
| Drug | Animal Model | Assay | Dosage | Efficacy | Citation |
| This compound | Mouse | Carrageenan-induced paw edema | 50 mg/kg | Significant suppression of edema | [1] |
| Rat | Carrageenan-induced paw edema | 50-100 mg/kg | Three-fold more potent than aspirin | [3] | |
| Aspirin | Rat | Carrageenan-induced paw edema | - | - | [3] |
| Dexamethasone | Mouse | Zymosan-induced air pouch | 1 mg/kg | Significant decrease in leukocyte infiltration and TNF/CXCL1 levels |
Mechanism of Action
The anti-inflammatory effects of this compound, NSAIDs, and corticosteroids are mediated by distinct molecular mechanisms.
This compound:
This compound exerts its anti-inflammatory effects primarily through the modulation of two key intracellular signaling pathways:
-
NF-κB Pathway: Protopine inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1][4] This action prevents the translocation of the active NF-κB dimer into the nucleus, thereby suppressing the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and inflammatory enzymes (iNOS, COX-2).[1][2][5]
-
MAPK Pathway: Protopine has been shown to inhibit the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK.[1][4] The MAPK pathway plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. By inhibiting this pathway, Protopine further downregulates the inflammatory response.
Some studies also suggest that Protopine's mechanism involves the Toll-like receptor 4 (TLR4) signaling pathway and the NLRP3 inflammasome.[5][6][7]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Aspirin and Ibuprofen:
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[8][9][10]
-
Aspirin: Irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[11][12] This blockage prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]
-
Ibuprofen: Reversibly and non-selectively inhibits both COX-1 and COX-2, thereby reducing prostaglandin (B15479496) synthesis.[9][10]
Corticosteroids - Dexamethasone:
Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[13][14][15]
-
Genomic Mechanisms: The activated GR-dexamethasone complex translocates to the nucleus where it:
-
Transactivates: Binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepresses: Interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.[14] This leads to a broad suppression of inflammatory cytokines, chemokines, and adhesion molecules.[13]
-
Mandatory Visualization
Caption: Comparative signaling pathways of Protopine, NSAIDs, and Corticosteroids.
Caption: General experimental workflow for evaluating anti-inflammatory agents.
Experimental Protocols
1. Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound or comparator drugs for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Cytokine Measurement (ELISA): After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement (Griess Assay): The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Protein Expression (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against iNOS, COX-2, phosphorylated and total forms of MAPKs, and NF-κB subunits. β-actin is typically used as a loading control.
2. Carrageenan-Induced Paw Edema in Mice
-
Animals: Male ICR mice or other suitable strains are used.
-
Treatment: Animals are orally or intraperitoneally administered with this compound, comparator drugs, or vehicle control.
-
Induction of Edema: After a specific time post-treatment (e.g., 1 hour), a subplantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw. The contralateral paw receives a saline injection as a control.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. The available preclinical data, particularly from in vivo models, suggest a potency that may be comparable to or greater than some established NSAIDs like aspirin. However, the current body of literature lacks direct, head-to-head comparative studies with a broad range of standard anti-inflammatory drugs under identical experimental conditions. Such studies are essential for a definitive assessment of the relative efficacy of this compound.
The detailed mechanisms of action and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design further investigations into the therapeutic potential of this compound. Future research should focus on conducting rigorous comparative studies to elucidate its precise positioning within the landscape of anti-inflammatory therapeutics.
References
- 1. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. all-imm.com [all-imm.com]
- 6. mdpi.com [mdpi.com]
- 7. Protopine Protects Mice against LPS-Induced Acute Kidney Injury by Inhibiting Apoptosis and Inflammation via the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 12. How aspirin works - UChicago Medicine [uchicagomedicine.org]
- 13. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 15. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Protopine Hydrochloride: A Comparative Analysis of its Anti-Cancer Efficacy
Protopine (B1679745) hydrochloride, an isoquinoline (B145761) alkaloid found in various plants of the Papaveraceae family, has garnered significant attention within the scientific community for its diverse pharmacological activities, particularly its anti-tumor effects.[1][2] This guide provides a comprehensive statistical analysis of its treatment effects, offering a comparative overview for researchers, scientists, and drug development professionals. The following sections detail protopine's impact on cancer cells, delineate the experimental protocols utilized in key studies, and visualize the underlying molecular pathways.
In Vitro Efficacy: A Quantitative Comparison
Protopine hydrochloride has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell type.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HL-60 | Leukemia | 6.68 | [2] |
| A-549 | Lung Cancer | 20.47 | [2] |
| MCF-7 | Breast Cancer | 22.59 | [2] |
| MDA-MB-231 | Breast Cancer | Moderate cytotoxicity at 20-40 µM | [2] |
| HepG2 | Liver Carcinoma | Dose-dependent inhibition | [1][3] |
| Huh-7 | Liver Carcinoma | Dose-dependent inhibition | [1][3] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Protopine's anti-cancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[4] Experimental data consistently shows that protopine treatment leads to the activation of the intrinsic apoptotic pathway.
Key Molecular Events in Protopine-Induced Apoptosis
| Cell Line | Treatment Concentration (µM) | Key Observations | Reference |
| Liver Carcinoma (HepG2, Huh-7) | 10-40 | Increased cleavage of caspase-3 and caspase-9, release of cytochrome c. No effect on caspase-8. | [1][3] |
| Prostate Cancer | Not specified | Increased activity of CDK1/cyclin B1 complex, phosphorylation of Bcl-2, and down-regulation of Mcl-1. | [4][5] |
| Breast Cancer (MDA-MB-231) | IC50 | Increased levels of caspase-3, -8, and -9. | [6] |
Signaling Pathway Analysis
The anti-tumor effects of protopine are mediated through the modulation of specific signaling pathways. A prominent mechanism involves the generation of reactive oxygen species (ROS) and subsequent inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]
In Vivo Studies
Animal models have corroborated the in vitro findings. In xenograft mice with liver carcinoma cells (HepG2 or Huh-7), intravenous administration of protopine (5-20 mg/kg) inhibited tumor growth.[1][3] These studies also indicated that protopine treatment leads to the cleavage of caspase-3 and inhibition of the PI3K/Akt pathway in vivo, with no noticeable toxicity at the tested doses.[1][3]
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the effects of this compound is provided below.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2, Huh-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for specific time periods (e.g., 24, 48, 72, 96 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI.
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., caspase-3, Akt, p-Akt), followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Alternative and Comparative Treatments
While protopine shows promise, it is important to consider its efficacy in the context of existing chemotherapeutic agents. For instance, in a study on breast cancer cells, doxorubicin (B1662922) was used as a positive control.[6] Future research should focus on direct comparative studies between protopine and standard-of-care drugs for various cancers to establish its relative potency and potential for combination therapies.
Conclusion
The statistical analysis of available data indicates that this compound is a potent anti-cancer agent with a clear mechanism of action involving the induction of apoptosis via the intrinsic pathway and modulation of the ROS/PI3K/Akt signaling cascade. Its efficacy has been demonstrated in multiple cancer cell lines and in vivo models. The detailed experimental protocols provided herein offer a foundation for reproducible research in this area. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protopine - LKT Labs [lktlabs.com]
- 6. ijper.org [ijper.org]
Safety Operating Guide
Proper Disposal of Protopine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds like protopine (B1679745) hydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper procedures for the disposal of protopine hydrochloride, aligning with safety protocols and environmental regulations.
Immediate Safety and Disposal Procedures
This compound is classified as a toxic substance and requires careful handling and disposal.[1][2] It is a moderate to severe irritant to the skin and eyes.[1] In case of exposure, it is crucial to follow first aid measures, including removing the affected individual to fresh air, rinsing the skin or eyes with water, and seeking medical attention.[2] When handling this compound, personnel should be trained in handling potent active pharmaceutical ingredients and wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus and protective clothing to prevent skin and eye contact.[1]
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[3] The material should be dissolved or mixed with a combustible solvent and then incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This ensures the complete destruction of the compound and minimizes environmental release. Contaminated packaging should be disposed of in the same manner as the unused product.[3] It is imperative to observe all federal, state, and local environmental regulations when disposing of this substance.[2]
This compound Properties and Hazards
A summary of the key chemical and physical properties, as well as hazard information for this compound, is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 5,6,14,14a-tetrahydro-14a-hydroxy-7-methyl-8H-bis[3][4]benzodioxolo[5,6-a:4',5'-g]quinolizinium chloride | [3] |
| CAS Number | 6164-47-2 | [3][4][5] |
| Molecular Formula | C20H19NO5・HCl | [5] |
| Molecular Weight | 389.83 g/mol | [5] |
| Appearance | Solid | [3] |
| Melting Point | 208 °C | [3] |
| Hazard Statements | Toxic if swallowed (H301) | [2] |
| Signal Word | Danger | [2] |
Experimental Protocols
Given that the universally recommended disposal method for this compound is incineration by a licensed professional service, specific experimental protocols for laboratory-scale neutralization are not provided in safety data sheets. The chemical stability of this compound under recommended storage conditions suggests that it does not readily decompose in a way that would lend itself to simple neutralization procedures in a standard laboratory setting.[3] The focus of safe handling is on containment and proper professional disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
